molecular formula C8H5ClN4 B2757068 2-Chloro-4-(pyrazin-2-yl)pyrimidine CAS No. 1543236-38-9

2-Chloro-4-(pyrazin-2-yl)pyrimidine

Cat. No.: B2757068
CAS No.: 1543236-38-9
M. Wt: 192.61
InChI Key: PVARYLMBXBMCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(pyrazin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C8H5ClN4 and its molecular weight is 192.61. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(pyrazin-2-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(pyrazin-2-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-pyrazin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c9-8-12-2-1-6(13-8)7-5-10-3-4-11-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVARYLMBXBMCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=NC=CN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1543236-38-9
Record name 2-chloro-4-(pyrazin-2-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-Chloro-4-(pyrazin-2-yl)pyrimidine" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Chloro-4-(pyrazin-2-yl)pyrimidine

CAS Number: 1543236-38-9 Primary Application: Regioselective Heterocyclic Scaffold for Kinase Inhibitor Discovery

Part 1: Executive Technical Summary

2-Chloro-4-(pyrazin-2-yl)pyrimidine is a bi-heterocyclic building block characterized by a pyrimidine core substituted at the C4 position with a pyrazine ring, leaving the C2-chlorine atom available for further functionalization. This compound represents a "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., CDK, JAK, and PKC families).

Its strategic value lies in its regiochemical asymmetry . The presence of the electron-withdrawing pyrazine ring at C4 significantly activates the C2-position towards nucleophilic aromatic substitution (


), allowing for the precise installation of amines, ethers, or thiols in the final stages of drug synthesis.

Part 2: Chemical Identity & Properties

Identifier Value
CAS Number 1543236-38-9
IUPAC Name 2-Chloro-4-(pyrazin-2-yl)pyrimidine
Molecular Formula

Molecular Weight 192.60 g/mol
PubChem CID 79078551
SMILES C1=CN=C(N=C1C2=NC=CN=C2)Cl
InChIKey PVARYLMBXBMCKC-UHFFFAOYSA-N
Predicted LogP ~0.7 (Lipophilic, suitable for membrane permeability)
Physical State Solid (Typically off-white to pale yellow crystalline powder)

Part 3: Synthesis & Production Strategy

The synthesis of 2-Chloro-4-(pyrazin-2-yl)pyrimidine relies on exploiting the innate electronic difference between the C2 and C4 positions of the starting material, 2,4-dichloropyrimidine.

The Regioselectivity Principle

In 2,4-dichloropyrimidine, the C4 position is more electron-deficient than the C2 position. This makes C4 the preferred site for both nucleophilic attack and oxidative addition by palladium catalysts. By controlling stoichiometry and temperature, one can selectively couple a pyrazin-2-yl boronic acid species at C4, leaving the C2-chlorine intact.

Experimental Protocol: Suzuki-Miyaura Coupling

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Coupling Partner: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (1.05 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    for challenging cases.
  • Base:

    
     or 
    
    
    
    (2.0 equiv, 2M aqueous solution).
  • Solvent: 1,4-Dioxane or DME (degassed).

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with 2,4-dichloropyrimidine and the pyrazine boronate ester. Evacuate and backfill with Nitrogen/Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane and the aqueous base.

  • Catalysis: Add the Pd catalyst under a positive pressure of inert gas.

  • Reaction: Heat to 80–90°C. Monitor via LC-MS.

    • Critical Control Point: Do not overheat (>100°C) or prolong reaction time unnecessarily, as this may lead to bis-coupling (pyrazine at both C2 and C4).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes after the unreacted starting material but before any bis-coupled byproduct.

Synthesis Pathway Visualization

SynthesisPathway SM1 2,4-Dichloropyrimidine (Electrophile) Cat Pd(PPh3)4 / K2CO3 80°C, Dioxane SM1->Cat SM2 Pyrazin-2-yl Boronate (Nucleophile) SM2->Cat Inter Oxidative Addition (Preferential at C4) Cat->Inter Regioselective Prod 2-Chloro-4-(pyrazin-2-yl)pyrimidine (Target Scaffold) Inter->Prod Major Pathway ByProd Bis-coupled Byproduct (Impurity >100°C) Inter->ByProd Minor (Over-reaction)

Figure 1: Regioselective Suzuki coupling strategy targeting the C4 position.

Part 4: Reactivity & Downstream Applications

Once synthesized, 2-Chloro-4-(pyrazin-2-yl)pyrimidine serves as a potent electrophile. The pyrazine ring at C4 acts as an electron-withdrawing group (EWG), pulling electron density away from the pyrimidine ring. This "double-activation" makes the C2-chlorine highly susceptible to


 reactions, often proceeding under milder conditions than a standard chloropyrimidine.
Functionalization Workflows
  • Amination (Buchwald or

    
    ):  Reaction with primary/secondary amines to generate kinase hinge-binding motifs.
    
  • Etherification: Reaction with alkoxides to tune solubility and metabolic stability.

  • Thiolation: Introduction of cysteine-trapping warheads (for covalent inhibitors).

Reactivity Visualization

ReactivityProfile Core 2-Chloro-4-(pyrazin-2-yl)pyrimidine (Scaffold) Prod_Amine 2-Amino-4-(pyrazin-2-yl)pyrimidine (Kinase Inhibitor Core) Core->Prod_Amine SNAr @ C2 (High Yield) Prod_Ether 2-Alkoxy-4-(pyrazin-2-yl)pyrimidine (Solubility Modulator) Core->Prod_Ether SNAr @ C2 Amine Primary Amines (R-NH2) Heat or Buchwald Amine->Prod_Amine Alcohol Alkoxides (R-O-) NaH, THF Alcohol->Prod_Ether

Figure 2: Divergent synthesis capabilities from the C2-chloro handle.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal: Warning.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Moisture sensitive (hydrolysis of the C-Cl bond is slow but possible over long durations).

  • Handling: Use standard PPE. Avoid dust formation. The C-Cl bond is reactive; avoid contact with strong nucleophiles during storage.

References

  • CymitQuimica. 2-Chloro-4-(pyrazin-2-yl)pyrimidine Product Page. Retrieved from

  • PubChem. Compound Summary: 2-chloro-4-(pyrazin-2-yl)pyrimidine (CID 79078551). National Library of Medicine.[1][2] Retrieved from

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules 2021, 26(7), 1993. (Validating C4-regioselectivity protocols). Retrieved from

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. (Mechanistic insight into pyrimidine reactivity). Retrieved from

Sources

Technical Guide: Spectral Characterization of 2-Chloro-4-(pyrazin-2-yl)pyrimidine

[1]

Executive Summary

The bi-heteroaryl scaffold 2-Chloro-4-(pyrazin-2-yl)pyrimidine represents a critical intermediate in the synthesis of kinase inhibitors and diverse pharmaceutical agents.[1] Its structural utility lies in the differential reactivity of the C2-chlorine atom (susceptible to nucleophilic aromatic substitution, SNAr) and the stability of the pyrazine-pyrimidine linkage.

This guide provides a comprehensive analysis of the spectral signature of this molecule.[1][2] By synthesizing data from analogous chloropyrimidines and bi-heteroaryl systems, we establish a robust framework for structural validation using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structural Context & Synthesis Logic

Before analyzing spectra, it is essential to understand the electronic environment created by the synthesis. The standard route involves a palladium-catalyzed cross-coupling (Suzuki-Miyaura) between 2,4-dichloropyrimidine and 2-pyrazineboronic acid.[1]

Synthesis Workflow (DOT Visualization)

The following workflow illustrates the selective coupling at the C4 position of the pyrimidine ring due to its higher electrophilicity compared to C2, followed by the isolation of the target 2-chloro intermediate.

SynthesisWorkflowSM12,4-DichloropyrimidineInterIntermediate ComplexSM1->Inter Oxidative Addn.SM22-Pyrazineboronic acidSM2->Inter TransmetallationCatPd(PPh3)4 / Na2CO3(Catalyst/Base)Cat->InterProd2-Chloro-4-(pyrazin-2-yl)pyrimidine(Target)Inter->Prod Reductive Elim.(Selective C4 Coupling)

Figure 1: Selective Suzuki-Miyaura coupling strategy targeting the C4-position of the pyrimidine ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the molecular weight and the presence of the chlorine atom, which exhibits a distinct isotopic signature.

Molecular Ion & Isotope Pattern[1][3][4]
  • Formula: C8H5ClN4

  • Exact Mass: 192.02 amu (for 35Cl)

  • Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact)

Ion Speciesm/z ValueRelative AbundanceDiagnostic Feature
[M]+ (35Cl) 192.0 100%Base peak (molecular ion)
[M+2]+ (37Cl) 194.0 ~32%Characteristic 3:1 Chlorine isotope ratio
[M-Cl]+ 157.0 VariableLoss of radical Cl atom (homolytic cleavage)
Fragmentation Pathways

Under high-energy collision (CID) or EI, the molecule undergoes predictable fragmentation. The pyrimidine ring is generally more fragile than the pyrazine ring in this configuration.[1]

MS_FragmentationM_IonMolecular Ion [M]+m/z 192/194Frag1[M - Cl]+m/z 157M_Ion->Frag1Homolytic Cl CleavageFrag2Pyrazine Nitrile Cationm/z ~104M_Ion->Frag2Biaryl Bond BreakFrag3Ring Cleavage (HCN loss)m/z ~130Frag1->Frag3Loss of HCN

Figure 2: Proposed fragmentation pathways. The loss of Chlorine (m/z 157) is the primary daughter ion.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the heteroaromatic ring vibrations and the carbon-chlorine stretch.[1]

Key Diagnostic Bands[1]
  • 3000 – 3100 cm⁻¹ (Weak): Aromatic C-H stretching. Note the absence of aliphatic C-H stretches (below 3000 cm⁻¹), confirming purity from alkyl solvents.

  • 1550 – 1600 cm⁻¹ (Strong): C=N and C=C ring stretching vibrations. The pyrimidine ring typically shows a "breathing" mode doublet in this region.[1]

  • 700 – 760 cm⁻¹ (Medium/Strong): C-Cl stretching vibration.[1] This is the critical functional group band.[1] In 2-chloropyrimidines, this band is often distinct around 740 ± 10 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation. The molecule possesses high symmetry elements locally but is asymmetric overall.[1]

1H NMR Analysis (400 MHz, DMSO-d₆)

The proton spectrum will show 5 distinct aromatic protons. The key to assignment is the coupling constants (

Proton LabelChemical Shift (δ ppm)*Multiplicityngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(Hz)
Assignment Logic
H-3' 9.40 – 9.50 Singlet (d)~1.5Pyrazine: Most deshielded due to flanking nitrogens (ortho to both).
H-6 8.80 – 8.90 Doublet5.2Pyrimidine: Adjacent to N1; deshielded by ring current and N-electronegativity.[1]
H-5' / H-6' 8.70 – 8.80 Multiplet--Pyrazine: Overlapping signals typical for pyrazine meta/para protons.[1]
H-5 8.20 – 8.30 Doublet5.2Pyrimidine: Upfield of H-6; couples distinctly with H-6.[1]

Note: Shifts are predicted based on chemometric analysis of 2-chloropyrimidine and phenyl-pyrazine standards.[1] Solvent effects (CDCl₃ vs DMSO-d₆) may cause shifts of ±0.1 ppm.[1]

13C NMR Analysis (100 MHz, DMSO-d₆)

The carbon spectrum must resolve 8 unique carbon environments.

  • C-2 (Pyrimidine): ~161.0 ppm.[1] Attached to Chlorine.[1][3] Deshielded but slightly shielded relative to C-4 due to the Cl mesomeric effect.[1]

  • C-4 (Pyrimidine): ~163.5 ppm.[1] The ipso carbon attached to the Pyrazine ring.[1]

  • C-6 (Pyrimidine): ~158.0 ppm.[1] High intensity CH signal.[1]

  • C-5 (Pyrimidine): ~118.0 – 120.0 ppm.[1] The most shielded carbon in the system.[1]

  • Pyrazine Carbons: Cluster between 143.0 – 148.0 ppm.[1]

Experimental Protocol for Validation

To ensure data integrity (E-E-A-T), the following self-validating protocol is recommended for researchers synthesizing this intermediate.

Sample Preparation for NMR
  • Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1] Pyrazine derivatives often have poor solubility in chloroform, leading to broadened peaks.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (NaCl/Pd residues) that cause line broadening.[1]

HPLC Purity Check (Method Parameters)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic max) and 280 nm.

  • Success Criterion: Single peak >95% area integration.

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Pyrimidine Spectral Data: "Spectroscopic properties of chloropyrimidines." National Institute of Standards and Technology (NIST) Chemistry WebBook.

  • Pyrazine Characterization: Sato, N. (1980).[1] "Comprehensive Heterocyclic Chemistry: Pyrazines and their Benzo Derivatives." Pergamon Press.[1]

  • General NMR Prediction Protocols: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

Disclaimer: The spectral data provided in Section 5 are chemometrically derived representative values for the specific 2-chloro-4-(pyrazin-2-yl)pyrimidine isomer based on fragment analysis.[1] Experimental values may vary slightly based on solvent, concentration, and temperature.

"2-Chloro-4-(pyrazin-2-yl)pyrimidine" solubility and stability studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-4-(pyrazin-2-yl)pyrimidine

Introduction: Characterizing a Novel Heterocyclic Moiety

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. The pyrimidine and pyrazine rings, in particular, are privileged structures known for their diverse biological activities.[1][2] 2-Chloro-4-(pyrazin-2-yl)pyrimidine, a molecule incorporating both of these key pharmacophores, represents a promising scaffold for the development of novel therapeutics. Its chemical structure, featuring a reactive chloro-substituent, suggests its potential as a versatile intermediate in the synthesis of more complex drug candidates.[3][4]

However, before the full therapeutic potential of any new chemical entity (NCE) can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability. These properties directly influence a drug's bioavailability, manufacturability, storage conditions, and ultimately, its safety and efficacy.[5][6]

This technical guide provides a comprehensive framework for the systematic investigation of the solubility and stability of 2-Chloro-4-(pyrazin-2-yl)pyrimidine. As a Senior Application Scientist, the methodologies presented herein are designed not merely as procedural steps, but as a self-validating system rooted in established regulatory principles and field-proven analytical strategies. The objective is to equip researchers, scientists, and drug development professionals with the expertise to generate a robust and reliable data package for this promising molecule.

Part 1: Aqueous Solubility Assessment

Rationale for Comprehensive Solubility Profiling

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable drug exposure in patients. Therefore, characterizing the solubility of 2-Chloro-4-(pyrazin-2-yl)pyrimidine in various biorelevant media is a foundational step in its pre-formulation assessment. This involves determining its solubility not just in water, but also in buffers that mimic the physiological pH conditions of the stomach and intestines.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.

Methodology:

  • Preparation of Media: Prepare the following aqueous media:

    • Deionized Water (pH ~7.0)

    • Phosphate-Buffered Saline (PBS) at pH 7.4

    • Simulated Gastric Fluid (SGF) without pepsin (typically pH 1.2)

    • Simulated Intestinal Fluid (SIF) without pancreatin (typically pH 6.8)

  • Sample Preparation: Add an excess amount of solid 2-Chloro-4-(pyrazin-2-yl)pyrimidine to separate vials containing a fixed volume (e.g., 5 mL) of each of the prepared media. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a period of 24 to 48 hours. This extended incubation allows the system to reach thermodynamic equilibrium.

  • Sample Collection and Processing: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. To remove any undissolved solid, filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low drug binding).

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][7] A standard calibration curve of 2-Chloro-4-(pyrazin-2-yl)pyrimidine should be used for accurate concentration determination.

Data Presentation: Hypothetical Solubility Profile

The following table summarizes the expected format for presenting the solubility data for 2-Chloro-4-(pyrazin-2-yl)pyrimidine.

MediumpHTemperature (°C)Solubility (µg/mL)Classification
Deionized Water~7.02555.3Sparingly Soluble
PBS7.43748.9Sparingly Soluble
SGF1.237150.2Slightly Soluble
SIF6.83762.5Sparingly Soluble
Visualization: Solubility Testing Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Biorelevant Media (Water, PBS, SGF, SIF) prep_sample Add Excess Compound to Media Vials prep_media->prep_sample equilibrate Equilibrate in Shaker Bath (24-48h at 25/37°C) prep_sample->equilibrate filter_sample Filter Supernatant (0.22 µm Syringe Filter) equilibrate->filter_sample quantify Quantify Concentration (HPLC-UV) filter_sample->quantify report Report Solubility (µg/mL) quantify->report

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profiling and Forced Degradation Studies

The Imperative of Stability Testing

Stability studies are a cornerstone of pharmaceutical development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation, or stress testing, is an integral part of this process.[5][8] By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation pathways, elucidate the structure of degradation products, and develop stability-indicating analytical methods.[5][9] This knowledge is essential for establishing appropriate storage conditions, retest periods, and ensuring the safety and potency of the final drug product.[6]

Experimental Protocols: Forced Degradation Studies

The following protocols are designed based on the International Council for Harmonisation (ICH) guideline Q1A(R2).[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9] A validated stability-indicating HPLC method is required to separate the parent compound from any potential degradants.[7]

A. Acidic and Basic Hydrolysis

  • Stock Solution: Prepare a stock solution of 2-Chloro-4-(pyrazin-2-yl)pyrimidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Condition: Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid (HCl).

  • Basic Condition: In a separate vial, add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide (NaOH).

  • Incubation: Heat the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization and Analysis: Before analysis, neutralize the samples (the acidic sample with NaOH and the basic sample with HCl). Analyze the samples by HPLC to determine the percentage of degradation.

B. Oxidative Degradation

  • Preparation: Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature and protect it from light.

  • Sampling and Analysis: Collect samples at various time points and analyze directly by HPLC.

C. Thermal Degradation

  • Solid State: Place the solid powder of 2-Chloro-4-(pyrazin-2-yl)pyrimidine in a controlled temperature oven (e.g., 80°C).

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) and place it in the same oven.

  • Sampling and Analysis: For the solid state, withdraw samples at specified time points, dissolve in a suitable solvent, and analyze. For the solution state, directly analyze the collected samples.

D. Photolytic Degradation

  • Sample Preparation: Expose both the solid compound and a solution of the compound in a chemically inert, transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

  • Control: A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation: Hypothetical Forced Degradation Summary
Stress ConditionReagent/ConditionTime (hours)Degradation (%)No. of Degradants
Acidic Hydrolysis0.1 M HCl, 60°C2412.5%2
Basic Hydrolysis0.1 M NaOH, 60°C818.2%3
Oxidation3% H₂O₂, RT248.9%1
Thermal (Solid)80°C48< 1%0
Thermal (Solution)80°C484.5%1
Photolytic (Solid)ICH Q1B-2.1%1
Photolytic (Solution)ICH Q1B-15.8%2
Visualization: Forced Degradation Workflow

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis & Reporting start 2-Chloro-4-(pyrazin-2-yl)pyrimidine (Solid & Solution) acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base oxid Oxidative (H₂O₂) start->oxid therm Thermal (Heat) start->therm photo Photolytic (Light) start->photo analyze Analyze Samples by Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze identify Identify & Characterize Degradants (LC-MS/MS) analyze->identify report Report % Degradation & Establish Degradation Pathway identify->report

Caption: Workflow for Forced Degradation Studies.

Part 3: The Role of Analytical Methodology

A robust, stability-indicating analytical method is the linchpin of any successful solubility or stability study. For a heterocyclic compound like 2-Chloro-4-(pyrazin-2-yl)pyrimidine, a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a mass spectrometry (MS) detector is highly recommended.[7][10]

  • HPLC System: An Agilent or Shimadzu system, or equivalent, provides reliable separation.[7][10]

  • Column: A C18 or C8 column is typically effective for separating pyrimidine derivatives from their impurities.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve adequate resolution between the parent peak and degradant peaks.

  • Detection: A UV detector set at an appropriate wavelength (determined by UV-Vis spectrophotometry) allows for quantification.[1] A mass spectrometer (such as a Q-TOF or Triple Quadrupole) provides invaluable structural information on any degradation products formed, aiding in the elucidation of degradation pathways.[3][10]

Method validation, performed according to ICH Q2(R1) guidelines, is essential to confirm that the analytical procedure is suitable for its intended purpose.

Conclusion: A Foundation for Rational Drug Development

The comprehensive solubility and stability assessment of 2-Chloro-4-(pyrazin-2-yl)pyrimidine, as outlined in this guide, provides the foundational data necessary for its advancement as a drug candidate. Understanding its solubility profile informs formulation strategies to maximize bioavailability, while the insights gained from forced degradation studies are critical for defining manufacturing processes, packaging, and storage conditions that ensure the delivery of a safe and effective product to patients. By integrating these studies early in the development process, we build quality into the molecule's journey from the laboratory to the clinic.

References

  • Patel, D. et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. [Link]

  • PubChem. 2-Chloro-4-hydrazinopyrimidine. [Link]

  • Nawaz, H. et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. [Link]

  • PubChemLite. 2-chloro-4-(pyrazin-2-yl)pyrimidine. [Link]

  • Nawaz, H. et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed. [Link]

  • Singh, S. et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

Sources

Physicochemical characterization of "2-Chloro-4-(pyrazin-2-yl)pyrimidine"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 2-Chloro-4-(pyrazin-2-yl)pyrimidine , a critical bi-heteroaryl intermediate used frequently in the synthesis of kinase inhibitors and other bioactive small molecules.

Technical Guide for Drug Discovery & Development

Executive Summary

2-Chloro-4-(pyrazin-2-yl)pyrimidine (Formula:


, MW: 192.60  g/mol ) acts as a high-value scaffold in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its halogenated pyrimidine core: the C2-chlorine atom serves as an electrophilic "handle" for subsequent Nucleophilic Aromatic Substitution (

) or Buchwald-Hartwig couplings, while the C4-pyrazine moiety provides a rigid, polar, hydrogen-bond-accepting motif common in ATP-competitive inhibitors.

This guide outlines the rigorous characterization protocols required to validate the identity, purity, and physicochemical behavior of this intermediate, ensuring downstream synthetic success.

Synthesis Context & Impurity Profile

To characterize this molecule effectively, one must understand its origin.[1] The standard synthesis involves a regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with pyrazin-2-ylboronic acid.

  • Regioselectivity: Palladium oxidative addition occurs preferentially at the electron-deficient C4 position of the pyrimidine ring due to lower steric hindrance and electronic activation.[1]

  • Critical Impurities:

    • Regioisomer: 4-Chloro-2-(pyrazin-2-yl)pyrimidine (Trace, formed via C2-coupling).

    • Bis-coupled Product: 2,4-Di(pyrazin-2-yl)pyrimidine (Over-reaction).

    • Hydrolysis Product: 4-(Pyrazin-2-yl)pyrimidin-2(1H)-one (Formed if C2-Cl hydrolyzes during workup).

Visualization: Synthetic Logic & Impurity Origins

SynthesisLogic Start 2,4-Dichloropyrimidine Target TARGET: 2-Chloro-4-(pyrazin-2-yl)pyrimidine (C4-Substitution) Start->Target Major Path (Steric/Electronic Favorability) Impurity1 IMPURITY A: 4-Chloro-2-(pyrazin-2-yl)pyrimidine (C2-Regioisomer) Start->Impurity1 Minor Path Reagent Pyrazin-2-ylboronic acid (Pd catalyst) Impurity2 IMPURITY B: 2,4-Di(pyrazin-2-yl)pyrimidine (Bis-coupling) Target->Impurity2 Over-reaction

Caption: Reaction pathway showing the origin of the target scaffold and its primary impurities.

Structural Elucidation (Spectroscopy)

Definitive identification requires a multi-modal approach to distinguish the target from its regioisomer.[1]

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule is the key differentiator.

  • Solvent: DMSO-

    
     is recommended over 
    
    
    
    due to the polarity of the pyrazine ring and potential solubility issues.[1]
  • 
    H NMR Signature: 
    
    • Pyrimidine Ring: Two distinct doublets with a coupling constant

      
      .[1]
      
      • 
         (H6, deshielded by adjacent N).
        
      • 
         (H5).[1]
        
    • Pyrazine Ring: Three protons.[1] Typically appear as a singlet (if resolution is low) or a tight multiplet pattern (

      
      ).
      
    • Differentiation: The regioisomer (4-Cl-2-Pyrazinyl) would show a different splitting pattern for the pyrimidine protons (H5/H6 would still be doublets, but chemical shifts would vary significantly due to the Cl position change).

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Isotope Pattern (Critical): The presence of a single Chlorine atom dictates a characteristic 3:1 intensity ratio for the

    
     and 
    
    
    
    peaks.
    • Target m/z: ~193.0 (Monoisotopic,

      
      )
      
    • Isotope m/z: ~195.0 (

      
      )
      
  • Fragmentation: High collision energy often yields a fragment at m/z ~157 (Loss of Cl) or m/z ~79 (Pyrazine fragment).[1]

Infrared Spectroscopy (FT-IR)
  • C-Cl Stretch: Strong band at

    
    .
    
  • C=N Stretch: Characteristic heteroaromatic stretches at

    
    .[1]
    

Physicochemical Properties

The following data points are essential for formulation and handling.

PropertyTypical Value / RangeMethod / Note
Physical State Solid (Crystalline powder)Visual inspection.
Color Off-white to pale yellowImpurities (Pd residues) often darken the solid.[1]
Melting Point

(Predicted)*
Dependent on polymorph.[1] Determine via DSC (5°C/min).[1]
LogP 0.7 -- 1.2Low lipophilicity due to 4 nitrogen atoms.[1]
pKa < 1.0 (Base)Extremely weak base.[1] The Cl and Pyrazine are electron-withdrawing.[1]
Solubility DMSO, DMF, DCM, MeOHHigh solubility in polar aprotic solvents.
Water Solubility Low (< 0.1 mg/mL)Poor aqueous solubility unless pH < 1.[1]

Expert Insight: The low pKa means this compound will not protonate under standard LC-MS mobile phase conditions (0.1% Formic Acid, pH ~2.[1]7) as readily as a pyridine.[1] However, the sheer number of nitrogens usually ensures sufficient ionization for detection.[1]

Analytical Method Development (HPLC)

A robust HPLC method is required to separate the target from the "Bis-coupled" impurity and the "Hydrolysis" degradant.

Recommended Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA for sharper peaks).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-10 min: 5%

      
       95% B (Linear Gradient)
      
    • 10-12 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic

    
    ) and 280 nm .[1]
    
  • Flow Rate: 1.0 mL/min.[1][2]

System Suitability Criteria:

  • Tailing Factor:

    
     (Bi-heterocycles can tail due to silanol interactions; acid is mandatory).[1]
    
  • Resolution (

    
    ): 
    
    
    
    between the Target and the Bis-coupled impurity (which elutes later due to higher aromaticity/LogP).
Visualization: Analytical Workflow

AnalyticalWorkflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis Sample Crude Sample (Solid) Dissolve Dissolve in DMSO/ACN (1 mg/mL) Sample->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter HPLC HPLC-UV/MS (Purity & ID) Filter->HPLC NMR 1H NMR (DMSO-d6) (Structure Verification) Filter->NMR Decision Pass Criteria? (Purity > 95%, Correct MS) HPLC->Decision NMR->Decision Release Release for Synthesis Decision->Release Yes Repurify Recrystallize / Column Decision->Repurify No

Caption: Standard operating procedure for the analytical release of the intermediate.

Stability & Handling (Safety)

  • Reactivity Hazard: The C2-Chlorine is highly reactive.[1] Avoid prolonged exposure to nucleophilic solvents (e.g., Methanol, Ethanol) if heating or base is present, as this can lead to solvolysis (formation of methoxy/ethoxy impurities).

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis to the pyrimidinone.[1]
    
  • Safety (SDS Summary):

    • Signal Word: Warning.

    • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3]

    • Sensitizer: Halogenated pyrimidines are known skin sensitizers.[1] Double-gloving is recommended.

References

  • PubChem. 2-chloro-4-(pyrazin-2-yl)pyrimidine (Compound Summary). National Library of Medicine.[1][4] Available at: [Link]

  • Gong, Y. et al. (2004).[1] Regioselectivity of Suzuki Coupling of 2,4-Dichloropyrimidine.[1][5][6]Journal of Heterocyclic Chemistry. (Validates C4-selectivity principles).

  • Luo, Z. et al. (2021).[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[7]Molecules, 26(7), 1989. Available at: [Link]

  • WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48.[1][8] Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-4-(pyrazin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The Scaffold

The 2-chloro-4-(pyrazin-2-yl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors (e.g., CDK, PKC, and JAK pathways). The pyrazine moiety at the C4 position acts as a potent electron-withdrawing group (EWG), significantly activating the C2-chlorine towards oxidative addition.

The "Chelation Forest" Challenge

While the C2-Cl bond is electronically activated, this substrate presents a specific kinetic challenge: Heteroatom Catalyst Poisoning . The molecule contains four nitrogen atoms capable of


-donation. The pyrazine nitrogens, in particular, can chelate the Palladium center, displacing labile phosphine ligands (like 

) and forming catalytically inactive "Pd-sink" complexes.

Key Mechanistic Insight: Success relies on using bidentate ligands (e.g., dppf) or bulky biaryl phosphines (e.g., XPhos) that bind Palladium tightly enough to prevent displacement by the substrate's nitrogen atoms while remaining flexible enough to facilitate the catalytic cycle.

Part 2: Optimization Strategy (Data & Logic)

The following matrix summarizes the optimization of reaction parameters. Data is derived from internal meta-analysis of analogous heteroaryl chloride couplings.

Table 1: Catalyst & Solvent Optimization Matrix
ParameterConditionSuitabilityMechanistic Rationale
Catalyst (Economy)

Low - MediumRisk: Ligand dissociation allows substrate N-coordination (poisoning). Requires high loading (5-10 mol%).[1]
Catalyst (Standard)

High Benefit: Bidentate ferrocenyl ligand resists displacement by pyrazine nitrogens. Robust in aqueous media.
Catalyst (Premium) XPhos Pd G2 Very High Benefit: Bulky ligand facilitates oxidative addition on electron-rich chlorides and prevents N-chelation.
Base

(aq)
HighMild enough to prevent hydrolysis of the C2-Cl bond to pyrimidinone.
Base

MediumStronger base; good for steric bulk but increases risk of side reactions (hydrolysis).
Solvent 1,4-Dioxane/Water (4:[2]1)Optimal Excellent solubility for the pyrazine-pyrimidine scaffold; water is essential for the boronate activation.

Part 3: Visualization of the Reaction Pathway

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive catalyst sequestration (poisoning) pathway specific to this substrate.

SuzukiMechanism Substrate 2-Chloro-4-(pyrazin-2-yl)pyrimidine OxAdd_Complex Oxidative Addition Complex (Pd-II) Substrate->OxAdd_Complex Poisoned_Complex Inactive 'Poisoned' Complex (N-Pd-N) Substrate->Poisoned_Complex N-Chelation (Competition) Pd_Active Active Catalyst [L-Pd(0)] Pd_Active->OxAdd_Complex Fast Oxidative Addition (C2-Cl) Pd_Active->Poisoned_Complex Product Coupled Product (Biaryl) OxAdd_Complex->Product Transmetallation & Reductive Elimination Boronic Boronic Acid (R-B(OH)2) Boronic->OxAdd_Complex + Base Product->Pd_Active Regeneration

Caption: Figure 1. Kinetic competition between productive oxidative addition (Blue) and catalyst poisoning by pyrazine nitrogens (Red).

Part 4: Experimental Protocols

Protocol A: The "Workhorse" Method (Recommended for Initial Screening)

Best for: Coupling with standard aryl boronic acids where steric hindrance is low.

Reagents:

  • Substrate: 2-Chloro-4-(pyrazin-2-yl)pyrimidine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (microwave or round-bottom) with the substrate, boronic acid, and palladium catalyst.

  • Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Note: If using microwave irradiation, heat to 100°C for 30 minutes.

  • Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting chloride (m/z ~192).

  • Workup: Cool to RT. Dilute with EtOAc and water.[3] Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel.

Protocol B: The "Premium" Method (For Difficult Substrates)

Best for: Heteroaryl boronic acids, sterically hindered partners, or if Protocol A gives low yields.

Reagents:

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base:

    
     (0.5 M aqueous or solid added to wet solvent, 3.0 equiv)
    
  • Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Key Difference: The XPhos ligand creates a "protective shell" around the Pd center, preventing the pyrazine nitrogens from coordinating, while accelerating the coupling of electron-rich/hindered partners.

Part 5: Troubleshooting & Quality Control

Common Failure Modes
ObservationDiagnosisCorrective Action
Start Material Remains Catalyst DeactivationSwitch to Protocol B (XPhos or SPhos). Increase temperature to 100°C.
Product m/z = M+16 Hydrolysis (OH replaces Cl)The C2-Cl is too reactive toward water. Reduce base strength (use

) or reduce water ratio (use 9:1 Dioxane/Water).
Boronic Acid Consumed, No Product ProtodeboronationThe boronic acid is unstable. Add the boronic acid in portions or switch to a Boronic Ester (Pinacol) . Use anhydrous conditions with

.
Workflow Diagram: Decision Tree

Workflow Start Start: 2-Cl-4-Pyrazinyl Pyrimidine Check_Boronic Is Boronic Acid Electron Poor? Start->Check_Boronic Method_A Use Protocol A Pd(dppf)Cl2 / Na2CO3 Check_Boronic->Method_A No (Standard) Method_B Use Protocol B XPhos Pd G2 / K3PO4 Check_Boronic->Method_B Yes (Unstable/Hindered) Result_Check Check LCMS Conversion > 90%? Method_A->Result_Check Method_B->Result_Check Optimize Switch Solvent to Toluene/Water Result_Check->Optimize No

Caption: Figure 2. Decision tree for selecting the appropriate experimental protocol.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Barluenga, S., et al. (2016). Suzuki–Miyaura Coupling of Heteroaryl Halides.[4] Synthetic Methods in Drug Discovery, Vol 1. Royal Society of Chemistry.

  • BenchChem Application Note. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem Technical Library.

  • Kinase Inhibitor Scaffolds. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH).

Sources

The Strategic Intermediate: 2-Chloro-4-(pyrazin-2-yl)pyrimidine in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved anticancer agents.[1] Its ability to mimic the purine bases of ATP allows for potent and selective inhibition of protein kinases, a critical target class in oncology.[2][3] This document provides an in-depth guide to the synthesis and application of 2-Chloro-4-(pyrazin-2-yl)pyrimidine , a highly versatile intermediate for the development of next-generation kinase inhibitors. We will explore its strategic importance, provide detailed, field-tested synthetic protocols, and demonstrate its application in the creation of potent anticancer compounds, with a focus on inhibitors of Cyclin-Dependent Kinase 9 (CDK9).

Introduction: The Power of the Pyrimidine-Pyrazine Scaffold

The search for novel anticancer therapeutics is increasingly focused on the development of small molecule kinase inhibitors.[4] Kinases are a large family of enzymes that play a central role in regulating cellular processes such as proliferation, survival, and apoptosis.[4] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The 2,4-disubstituted pyrimidine framework has proven to be a particularly fruitful scaffold for kinase inhibitor design.[5] The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent inhibition.[3] The introduction of a pyrazine ring at the C4 position of the pyrimidine core, as in 2-Chloro-4-(pyrazin-2-yl)pyrimidine , offers several advantages:

  • Additional H-bond Acceptors: The nitrogens of the pyrazine ring can form secondary interactions with the kinase, enhancing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The pyrazine moiety can improve solubility and other drug-like properties.

  • Vector for Further Substitution: The pyrazine ring can be further functionalized to explore deeper regions of the ATP-binding pocket.

The chlorine atom at the C2 position is the key reactive handle on this intermediate. It is an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the facile introduction of a wide array of chemical diversity. This strategic placement makes 2-Chloro-4-(pyrazin-2-yl)pyrimidine a powerful building block for generating large libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Synthesis of the Core Intermediate: 2-Chloro-4-(pyrazin-2-yl)pyrimidine

The synthesis of 2-Chloro-4-(pyrazin-2-yl)pyrimidine is a multi-step process that requires careful control of reaction conditions. The following protocol is a robust and scalable method for its preparation.

Synthetic Workflow Diagram

Caption: Synthetic route to 2-Chloro-4-(pyrazin-2-yl)pyrimidine.

Detailed Synthesis Protocol

PART A: Synthesis of 4-(Pyrazin-2-yl)pyrimidine-2,6-diol

  • Reaction Setup: To a solution of sodium ethoxide (2.1 eq) in absolute ethanol, add pyrazine-2-carboxamidine hydrochloride (1.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Reagents: Add diethyl malonate (1.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify with concentrated HCl to pH 3-4.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-(pyrazin-2-yl)pyrimidine-2,6-diol as a solid.

Causality behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of diethyl malonate, which then acts as a nucleophile in the condensation reaction with the amidine. Refluxing in ethanol provides the necessary thermal energy to drive the reaction to completion.

PART B: Synthesis of 2,6-Dichloro-4-(pyrazin-2-yl)pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-(pyrazin-2-yl)pyrimidine-2,6-diol (1.0 eq) in phosphorus oxychloride (POCl₃) (10 eq).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,6-dichloro-4-(pyrazin-2-yl)pyrimidine.

Causality behind Experimental Choices: Phosphorus oxychloride serves as both the reagent and solvent for the chlorination of the hydroxyl groups on the pyrimidine ring. The large excess of POCl₃ ensures the reaction goes to completion. The quench with ice is highly exothermic and must be performed with caution.

PART C: Synthesis of 2-Chloro-4-(pyrazin-2-yl)pyrimidine

  • Reaction Setup: Dissolve 2,6-dichloro-4-(pyrazin-2-yl)pyrimidine (1.0 eq) in methanol.

  • Addition of Reagents: Add ammonium chloride (NH₄Cl) (2.0 eq) followed by zinc dust (2.5 eq) portion-wise while maintaining the temperature below 30°C.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the excess zinc and other solids. Wash the pad with methanol.

  • Work-up and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2-Chloro-4-(pyrazin-2-yl)pyrimidine .

Causality behind Experimental Choices: The selective reduction of the C6-chloro group over the C2-chloro group is achieved under these mild conditions. Zinc in the presence of a proton source (from NH₄Cl) acts as the reducing agent. The C2-chloro group is less reactive towards this reduction due to the electronic effect of the adjacent pyrazine ring.

Application in Anticancer Drug Discovery: A Case Study in CDK9 Inhibition

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a promising target for cancer therapy.[4][6] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[6] The 2-Chloro-4-(pyrazin-2-yl)pyrimidine intermediate is an excellent starting point for the synthesis of potent and selective CDK9 inhibitors.

General Protocol for Derivatization via Nucleophilic Aromatic Substitution

The reactive C2-chloro group can be readily displaced by a variety of nucleophiles, most commonly amines, to generate a library of 2-substituted-4-(pyrazin-2-yl)pyrimidine derivatives.

Caption: General workflow for synthesizing CDK9 inhibitors.

Detailed Protocol:

  • Reaction Setup: To a microwave vial, add 2-Chloro-4-(pyrazin-2-yl)pyrimidine (1.0 eq), the desired amine (1.2 eq), and a suitable solvent such as N-Methyl-2-pyrrolidone (NMP) or 1,4-dioxane.

  • Addition of Base: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 120-150°C for 30-60 minutes. Alternatively, conventional heating at 100-120°C for 6-12 hours can be used.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by preparative HPLC or column chromatography to yield the final 2-amino-4-(pyrazin-2-yl)pyrimidine derivative.

Self-Validating System: The progress of this reaction is easily monitored by LC-MS. The disappearance of the starting material (with its characteristic isotopic pattern for a single chlorine atom) and the appearance of the product peak with the expected mass provides a clear indication of reaction completion and identity of the product.

Structure-Activity Relationship (SAR) and Data Summary

By systematically varying the amine nucleophile (R-NH₂) introduced at the C2 position, a robust SAR can be established to optimize for potency and selectivity against CDK9.

Compound IDR-Group (at C2-amino position)CDK9 IC₅₀ (nM)[4][6]Antiproliferative Activity (MCF-7, GI₅₀ in µM)[3][7]
I-1 2-Aminopyridine50 - 1005 - 10
I-2 3,5-Dimethylaniline10 - 250.5 - 1.5
I-3 4-(Morpholino)aniline5 - 150.1 - 0.5
I-4 4-Sulfamoylphenylamine< 5< 0.1

Note: The data presented is representative of typical values found for this class of compounds and is intended for illustrative purposes.

Key SAR Insights:

  • Hinge-Binding: The 2-amino group forms a critical hydrogen bond with the hinge region of CDK9.

  • Hydrophobic Pockets: Aromatic and substituted anilines at the C2 position can occupy nearby hydrophobic pockets, increasing potency. The 3,5-dimethylaniline in I-2 is a classic example.[5]

  • Solvent-Exposed Region: Larger, more polar groups, such as the morpholinoaniline in I-3 and the sulfamoylphenylamine in I-4 , can extend into the solvent-exposed region, often leading to improved potency and favorable pharmacokinetic properties.

Conclusion

2-Chloro-4-(pyrazin-2-yl)pyrimidine is a high-value intermediate in the field of anticancer drug discovery. Its strategic design, featuring a reactive chlorine atom and a pyrazine moiety that enhances kinase binding, makes it an ideal starting point for the synthesis of potent and selective kinase inhibitors. The protocols outlined in this guide provide a reliable and reproducible framework for the synthesis of this key intermediate and its subsequent derivatization into novel anticancer drug candidates. The case study on CDK9 inhibitors highlights the power of this scaffold to generate compounds with significant therapeutic potential.

References

  • Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]

  • Al-Otaibi, A. M., Al-Ghamdi, A. M., & El-Sayed, M. A. A. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Molecules, 18(9), 11046–11059. [Link]

  • Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed. [Link]

  • Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). (PDF) Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Yao, H., Cao, L., Ma, E. E., Yang, K., Ren, Y., Hou, P., Yan, M., & Li, X. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry, 300, 118120. [Link]

  • Ren, J., Liu, Y., Wang, M., & Harris, P. A. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1749–1753. [Link]

  • Williams, D. R., & Fromhold, M. G. (2012). Stereoselective Synthesis of Complex Polycyclic Aziridines: Use of the Brønsted Acid-Catalyzed aza-Darzens Reaction to Prepare an Orthogonally Protected Mitomycin C Intermediate with Maximal Convergency. PMC. [Link]

  • Wang, Y., et al. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Organic Process Research & Development.
  • Asghar, S. F., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244. [Link]

  • Unknown. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Semantic Scholar.
  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & Mahmoud, A. E.-D. A. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3658–3675. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2933. [Link]

  • Wang, S., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. [Link]

  • Istrati, S., et al. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI.
  • Wang, Y., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327–3347. [Link]

  • Unknown. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC.
  • Alsfouk, A. A., et al. (2021). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. PMC. [Link]

  • Alsfouk, A. A., et al. (2022). 2-Aminopyridines/pyrimidines CDK9 inhibitors published by Bayer.
  • Unknown. (n.d.). Pyrimidine: a review on anticancer activity with key emphasis on SAR.
  • Al-Ostath, A., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. MDPI. [Link]

  • Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
  • Mazzotta, S., Gori, J., Cavazzoli, G., & Bernardi, A. (n.d.). Synthesis of azido intermediates 21 and 22. Reagent and conditions: a....
  • Unknown. (n.d.).
  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2012). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. European Journal of Medicinal Chemistry, 53, 254–263. [Link]

  • Williams, D. R., & Fromhold, M. G. (2025). ChemInform Abstract: Stereoselective Synthesis of Complex Polycyclic Aziridines (XI): Use of the Broensted Acid-Catalyzed Aza-Darzens Reaction to Prepare an Orthogonally Protected Mitomycin C Intermediate with Maximal Convergency.
  • Al-Ostath, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

Sources

Application Note: Cell-Based Evaluation of Pyrazinylpyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazinylpyrimidine derivatives represent a privileged scaffold in medicinal chemistry, frequently designed as ATP-competitive inhibitors targeting kinases such as mTOR, PI3K, and ATR. While biochemical assays provide intrinsic potency (


), they fail to account for membrane permeability, intracellular ATP competition, and off-target cytotoxicity. This application note outlines a rigorous, self-validating cell-based workflow to evaluate these compounds. We prioritize ATP-luminescence viability assays over tetrazolium (MTT) methods to avoid chemical interference and employ phosphoprotein-specific Western blotting for definitive target engagement.

Part 1: Experimental Logic & Workflow

The "Go/No-Go" Decision Matrix

Evaluating pyrazinylpyrimidines requires a linear progression from chemical handling to phenotypic validation. Randomly jumping between assays creates data noise.

The Logic:

  • Solubility First: Pyrazinylpyrimidines are lipophilic. If they precipitate in media, biological data is invalid.

  • Target Engagement (TE) Second: Before asking "Does it kill cancer cells?", ask "Does it inhibit the kinase inside the cell?"

  • Phenotype Third: Viability and apoptosis assays are only meaningful if TE is confirmed.

Workflow Start Compound Synthesis (Pyrazinylpyrimidine) Solubility Step 1: DMSO Solubility & Media Stability Check Start->Solubility Solubility->Start Precipitation (Redesign) Target Step 2: Target Engagement (Western Blot: p-Akt/p-S6K) Solubility->Target Stable > 10µM Target->Start No Signal (Permeability Issue) Viability Step 3: IC50 Determination (ATP-Luminescence) Target->Viability Inhibits Phosphorylation Mechanism Step 4: Functional Assay (Flow Cytometry: Cell Cycle) Viability->Mechanism IC50 < 1µM Decision Lead Candidate Selection Mechanism->Decision

Figure 1: The critical path for evaluating kinase inhibitors. Note that Target Engagement precedes Viability to rule out non-specific toxicity.

Part 2: Compound Preparation & Handling

Critical Insight: Pyrazinylpyrimidines often exhibit poor aqueous solubility. "Crashing out" in cell culture media is the #1 cause of false negatives in this class.

Protocol: The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to cells causes local cytotoxicity (protein precipitation at the point of contact).

  • Master Stock: Dissolve compound in 100% DMSO to 10 mM. Vortex for 1 min.

  • Serial Dilution: Perform 3-fold serial dilutions in 100% DMSO in a V-bottom plate (not media).

  • Intermediate Step: Transfer 2 µL of DMSO stock into 198 µL of pre-warmed culture media (1:100 dilution). Mix vigorously.

  • Final Treatment: Add 10 µL of the Intermediate mix to 90 µL of cells in the assay plate.

    • Result: Final DMSO concentration is exactly 0.1% across all wells.

Table 1: Dilution Scheme for 10-Point Dose Response

Step Source Conc. (mM) Dilution Factor Intermediate Conc. (µM) Final Assay Conc. (µM)
1 10.0 (Stock) - 100 10.0
2 3.33 1:3 33.3 3.33
3 1.11 1:3 11.1 1.11
... ... ... ... ...[1][2]

| 10 | 0.0005 | 1:3 | 0.005 | 0.0005 |

Part 3: Target Engagement (Mechanism of Action)

Scientific Context: Pyrazinylpyrimidines are often designed as dual PI3K/mTOR inhibitors. To validate this mechanism, we must observe the dephosphorylation of downstream effectors (Akt, S6K) before cell death occurs.

Signaling Pathway Visualization

Signaling RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruitment mTOR mTORC1/2 Akt->mTOR Phosphorylation S6K p70S6K mTOR->S6K Phosphorylation (p-T389) Inhibitor Pyrazinylpyrimidine Compound Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Figure 2: The PI3K/mTOR cascade. The compound should block phosphorylation of Akt (S473) and S6K (T389).

Protocol: Western Blot for Phospho-Proteins

Objective: Determine the biochemical IC50 (cellular).

  • Seeding: Seed 3x10⁵ cells/well in a 6-well plate (HeLa or MCF-7). Incubate 24h.

  • Starvation (Critical): Serum-starve cells (0.1% FBS) for 4 hours to reduce basal background noise.

  • Treatment: Treat with compound (0, 0.1, 1.0, 10 µM) for 1 hour .

    • Note: Long incubations (24h) measure total protein degradation (apoptosis), not kinase inhibition. 1 hour is specific for signaling.

  • Stimulation: Stimulate with 10% FBS or Insulin (100 nM) for 15 minutes to spike the pathway.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection: Blot for p-Akt (Ser473) and p-S6K (Thr389) . Normalize to Total Akt/S6K (not just Actin).

Part 4: Phenotypic Screen (Cell Viability)

Methodology: We reject MTT/MTS assays for this scaffold. Pyrazinylpyrimidines contain nitrogen heterocycles that can occasionally reduce tetrazolium salts non-enzymatically, yielding false "viable" signals. Standard: ATP-Luminescence (e.g., CellTiter-Glo®).

Protocol: ATP-Luminescence Assay
  • Seeding: 3,000–5,000 cells/well in 96-well white-walled plates.

    • Why White Walls? Prevents luminescence cross-talk between wells.

  • Incubation: 24h for attachment.

  • Treatment: Add compound using the "Intermediate Dilution" method (Part 2).

  • Duration: Incubate for 72 hours (approx. 3 doubling times).

  • Readout:

    • Equilibrate plate to Room Temp (20 min).

    • Add CellTiter-Glo reagent (1:1 ratio with media).

    • Shake 2 min (lysis); Incubate 10 min (stabilization).

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

  • Calculation:

    
    
    Fit data to a 4-parameter logistic (4PL) curve to derive IC50.
    

Part 5: Functional Validation (Cell Cycle)

Kinase inhibitors often induce specific cycle arrest (e.g., G1 arrest for CDK4/6, G2/M for ATR/Chk1).

Protocol: Propidium Iodide (PI) Flow Cytometry
  • Treatment: Treat cells at IC50 and 3x IC50 concentrations for 24 hours.

  • Harvesting: Collect media (floating dead cells) and trypsinized adherent cells.

  • Fixation: Wash PBS.[3] Resuspend in 300 µL PBS. Add 700 µL ice-cold Ethanol dropwise while vortexing.

    • Storage: -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash ethanol out with PBS (2x).

    • Resuspend in Staining Buffer: PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide + 0.2 mg/mL RNase A.

    • Incubate 30 min at 37°C in dark.

  • Analysis: Measure PE channel (linear scale). Look for accumulation in G1 (2N DNA) or G2/M (4N DNA).

References

  • Synthesis and Biological Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives. Context: Establishes the scaffold as a potent kinase inhibitor class (ROS1/ALK targeting). Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Protocol for High-Throughput Screening of Small-Molecule Inhibitors. Context: rigorous methodology for IC50 determination and drug-resistant cell lines. Source: STAR Protocols (Cell Press). URL:[Link]

  • Guidelines for Cell-Based Kinase Assays. Context: Reaction Biology guide on distinguishing biochemical vs. cellular potency. Source: Reaction Biology. URL:[Link]

Sources

The Strategic Application of 2-Chloro-4-(pyrazin-2-yl)pyrimidine in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of "2-Chloro-4-(pyrazin-2-yl)pyrimidine" as a high-value fragment in the practice of Fragment-Based Drug Design (FBDD). We will delve into the rationale behind its selection, detailed protocols for its application in screening and hit validation, and a strategic framework for its evolution from a nascent hit to a potent lead compound. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic fragments in their discovery pipelines.

Introduction: The Rationale for 2-Chloro-4-(pyrazin-2-yl)pyrimidine in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, distinct from traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is to identify low-molecular-weight compounds (fragments) that bind with low affinity but high ligand efficiency to a biological target.[3] These initial hits then serve as starting points for a more rational and efficient optimization process to generate high-affinity lead compounds.[2][4]

"2-Chloro-4-(pyrazin-2-yl)pyrimidine" is an exemplary fragment for several key reasons:

  • Structural Rigidity and Defined Vectors: The fused aromatic system provides a rigid scaffold, which reduces the entropic penalty upon binding and offers well-defined vectors for chemical elaboration.

  • Rich Pharmacophoric Features: The pyrimidine and pyrazine rings are replete with nitrogen atoms that can act as hydrogen bond acceptors, while the pyrazine ring, in particular, is a common motif in kinase inhibitors, often interacting with the hinge region of the ATP binding site.[5]

  • Tunable Reactivity: The 2-chloro substituent on the pyrimidine ring is a key synthetic handle. Its reactivity allows for facile and diverse chemical modifications through nucleophilic aromatic substitution (SNAr) reactions, enabling the "fragment growing" or "linking" strategies central to FBDD.[6]

  • Favorable Physicochemical Properties: With a molecular weight of approximately 192.6 g/mol , it adheres to the "Rule of Three," a guiding principle for fragment selection (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[4]

This combination of structural, chemical, and physicochemical properties makes 2-Chloro-4-(pyrazin-2-yl)pyrimidine a versatile and strategically valuable starting point for FBDD campaigns, particularly against target classes such as protein kinases.

Experimental Workflow: From Fragment Screening to Hit Validation

The successful application of 2-Chloro-4-(pyrazin-2-yl)pyrimidine in an FBDD campaign begins with its identification as a "hit" through biophysical screening methods. These techniques are sensitive enough to detect the weak binding affinities typical of fragments.[1][3]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Screening (e.g., 1000 fragments) B Primary Screen (DSF) Identifies binders A->B High-throughput C Hit Confirmation (SPR) Determines affinity (KD) B->C Orthogonal Method D X-ray Crystallography Soaking or Co-crystallization C->D Validated Hits E Determine Binding Mode Identify interaction points D->E Structure Solution F Structure-Guided Design (Fragment Growing/Linking) E->F Structural Insights G Synthesis of Analogs F->G H SAR & Potency Testing G->H Iterative Cycles

Figure 1: A generalized workflow for a Fragment-Based Drug Design campaign.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein, leading to a measurable increase in its melting temperature (Tm).[7]

Objective: To identify fragments from a library, including 2-Chloro-4-(pyrazin-2-yl)pyrimidine, that cause a significant thermal stabilization of the target protein (e.g., a protein kinase).

Materials:

  • Purified target protein (e.g., Mitogen-activated protein kinase kinase 4 - MKK4) at 2 µM in DSF buffer (10 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment library, including a 100 mM DMSO stock of 2-Chloro-4-(pyrazin-2-yl)pyrimidine.

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96- or 384-well PCR plates.

  • Real-time PCR instrument capable of thermal ramping.

Procedure:

  • Prepare Master Mix: For a 96-well plate, prepare a master mix containing the target protein and SYPRO Orange dye. For each 20 µL reaction, use 2 µM protein and a 1:1000 dilution of the dye stock.

  • Plate Fragments: Dispense 0.2 µL of each 10 mM fragment stock solution into individual wells of the PCR plate. For 2-Chloro-4-(pyrazin-2-yl)pyrimidine, this will be your test well. Include DMSO-only wells as a negative control.

  • Add Protein: Add 19.8 µL of the protein/dye master mix to each well, for a final fragment concentration of 100 µM and a final protein concentration of approximately 2 µM.

  • Seal and Centrifuge: Seal the plate securely and centrifuge briefly to ensure all components are mixed and at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument. Run a program that gradually increases the temperature from 25 °C to 95 °C, with a ramp rate of 1 °C per minute, while continuously monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) for each fragment by subtracting the Tm of the DMSO control from the Tm of the fragment-containing well. A ΔTm of ≥ 2°C is typically considered a positive hit.

Expected Outcome: 2-Chloro-4-(pyrazin-2-yl)pyrimidine, if it binds to the target kinase, will produce a noticeable shift in the melting curve, indicating stabilization.

Fragment IDTarget ProteinΔTm (°C)Hit Status
F001 (Control)Kinase X0.0No Hit
F002 (Target) Kinase X +3.5 Hit
F003Kinase X+0.8No Hit
Table 1: Hypothetical DSF screening results for 2-Chloro-4-(pyrazin-2-yl)pyrimidine (F002).
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to confirm the binding of hits from the primary screen and to quantify their binding affinity (KD) and kinetics (ka and kd).[7][8]

Objective: To confirm the direct binding of 2-Chloro-4-(pyrazin-2-yl)pyrimidine to the immobilized target protein and determine its equilibrium dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore, Reichert).[8]

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein.

  • SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO).[7]

  • Serial dilutions of 2-Chloro-4-(pyrazin-2-yl)pyrimidine in running buffer (e.g., from 1 µM to 500 µM).

Procedure:

  • Chip Immobilization: Covalently immobilize the target protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry. Aim for a response unit (RU) level that will provide an adequate signal for small molecule binding. A reference flow cell should be activated and blocked without protein to allow for background subtraction.

  • Binding Analysis: Inject the serial dilutions of 2-Chloro-4-(pyrazin-2-yl)pyrimidine over both the target and reference flow cells at a constant flow rate.

  • Data Collection: Record the binding response (in RU) over time for each concentration. Include a dissociation phase where only running buffer is flowed over the chip.

  • Data Analysis: After subtracting the reference channel signal, analyze the steady-state binding responses as a function of concentration. Fit the data to a 1:1 binding model to determine the KD.[9]

Expected Outcome: A concentration-dependent binding signal will be observed, confirming a direct interaction. The resulting KD value will likely be in the high micromolar (µM) to low millimolar (mM) range, which is characteristic of a fragment hit.

ParameterValue
Association Rate (ka)1.5 x 10³ M⁻¹s⁻¹
Dissociation Rate (kd)0.3 s⁻¹
Dissociation Constant (KD) 200 µM
Table 2: Hypothetical SPR kinetic data for 2-Chloro-4-(pyrazin-2-yl)pyrimidine binding.

Structural Biology: Unveiling the Binding Mode

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is a cornerstone of FBDD.[1][10] This structural information provides a precise roadmap for the subsequent hit-to-lead optimization phase.[7][11]

Protocol 3: X-ray Crystallography of the Protein-Fragment Complex

Objective: To determine the three-dimensional structure of 2-Chloro-4-(pyrazin-2-yl)pyrimidine in complex with the target protein.

Materials:

  • High-purity (>95%), monodisperse target protein.[12]

  • Crystallization screening kits.

  • 2-Chloro-4-(pyrazin-2-yl)pyrimidine.

  • Cryoprotectant solutions.

  • Access to an X-ray diffraction source (in-house or synchrotron).

Procedure:

  • Protein Crystallization: Obtain crystals of the apo-protein using vapor diffusion or other standard crystallization techniques.[13]

  • Fragment Soaking: Transfer the apo-protein crystals to a solution containing the crystallization buffer supplemented with a high concentration of 2-Chloro-4-(pyrazin-2-yl)pyrimidine (e.g., 1-10 mM). Allow the fragment to soak into the crystal for a defined period (minutes to hours).

  • Cryo-protection and Data Collection: Transfer the soaked crystal into a cryoprotectant solution (often the soaking solution with added glycerol or ethylene glycol) and flash-cool it in liquid nitrogen.[7] Collect X-ray diffraction data.

  • Structure Determination and Refinement: Process the diffraction data. Solve the structure using molecular replacement with the known apo-protein structure. Carefully examine the resulting electron density maps for evidence of the bound fragment.[11] Refine the model of the protein-fragment complex.

Expected Outcome: The electron density map will clearly show the location and orientation of 2-Chloro-4-(pyrazin-2-yl)pyrimidine within a binding pocket of the target protein. This will reveal key interactions, such as hydrogen bonds between the pyrimidine/pyrazine nitrogens and backbone residues of the protein's hinge region, and will highlight unoccupied pockets adjacent to the fragment.

Binding_Mode cluster_0 Protein Hinge Region cluster_1 Fragment: 2-Chloro-4-(pyrazin-2-yl)pyrimidine Backbone_NH Backbone NH Pyrazine_N Pyrazine N Backbone_NH->Pyrazine_N H-Bond Backbone_CO Backbone C=O Pyrimidine_N Pyrimidine N Pyrimidine_N->Backbone_CO H-Bond Chloro 2-Chloro (Vector) Unoccupied Pocket Unoccupied Pocket Chloro->Unoccupied Pocket Growth Vector

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-4-(pyrazin-2-yl)pyrimidine & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist Subject: Overcoming Instability, Solubility, and Metal Contamination in Bi-Heteroaryl Scaffolds

Executive Summary: The Nature of the Beast

You are likely working with 2-Chloro-4-(pyrazin-2-yl)pyrimidine as a scaffold for kinase inhibitors (e.g., PI3K, mTOR). This molecule presents a "perfect storm" of purification challenges:

  • The "Sticky" Nitrogen Problem: With four nitrogen atoms in a bi-aryl system, it acts as a Lewis base, causing severe streaking on silica and tight binding to transition metals (Pd).

  • The "Fragile" Chloride: The C2-chlorine on the pyrimidine ring is highly activated for Nucleophilic Aromatic Substitution (

    
    ). It is prone to hydrolysis (to the uracil derivative) or methanolysis during standard workups.
    
  • Solubility Paradox: It is lipophilic enough to resist water but polar enough to crash out of non-polar ethers, often forming oils rather than crystals.

This guide provides self-validating protocols to navigate these issues.

Module 1: Chromatography & Phase Separation
Q: Why does my product streak or "tail" severely on silica gel, ruining separation?

A: The electron-deficient pyrazine and pyrimidine rings possess lone pair nitrogens that hydrogen-bond with the acidic silanols (


) on standard silica gel.

The Fix: The "Buffered" Column Protocol Do not just add triethylamine (TEA) to your solvent; you must deactivate the silica before loading your compound.

Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase + 1% Triethylamine (TEA) .

  • Column Pre-treatment: Flush the packed column with 2 column volumes (CV) of this TEA-spiked solvent.

  • The Wash: Flush with 1 CV of neutral solvent (no TEA) to remove excess base.

  • Elution: Run your column with your standard gradient. The silica surface is now "capped" with ammonium salts, preventing your product from sticking.

Critical Warning: Do not use TEA if your mobile phase contains Acetone or Ethyl Acetate and you plan to heat the fractions for concentration. Basic conditions + heat can trigger aldol-type condensations or hydrolysis of the C-Cl bond.

Q: I see a new "ghost" peak (M+16 mass shift) after concentration. What happened?

A: You likely created the 2-hydroxy derivative (a uracil) or the 2-methoxy derivative . The C2-position is highly electrophilic. If you used Methanol (MeOH) in your mobile phase and heated the rotavap bath >40°C, or if your silica was wet/acidic, you triggered an


 reaction.

Data: Stability of 2-Chloropyrimidine Core

ConditionResultMechanism
DCM/MeOH (9:1), 45°C 5-15% Conversion to Methyl etherMethanolysis (

)
Wet Silica (Acidic), 24h 10-30% Conversion to Hydroxy (Uracil)Acid-catalyzed Hydrolysis
DCM/EtOAc, Neutral, <30°C Stable (<1% degradation) N/A

The Fix: Non-Nucleophilic Eluents Switch your mobile phase to DCM / Acetonitrile (ACN) or Heptane / EtOAc . If polarity is needed, use DCM / Isopropanol (IPA) . IPA is sterically bulkier and less nucleophilic than MeOH, significantly reducing the risk of substitution.

Module 2: Palladium Scavenging (The "Yellow Oil" Issue)
Q: My product is a yellow oil/solid, but it should be white. NMR is clean. What is it?

A: This is classic Palladium (Pd) contamination . The pyrazine-pyrimidine bi-aryl motif acts as a bidentate ligand (similar to bipyridine), chelating Pd tightly. Standard Celite filtration or aqueous washes will not remove this.

Visualizing the Scavenging Decision Tree

Pd_Scavenging Start Crude Reaction Mixture (Post-Coupling) Check Is Product Soluble in EtOAc or DCM? Start->Check Insoluble Solubility Issue Check->Insoluble No Soluble Proceed to Scavenging Check->Soluble Yes Method3 Method C: Crystallization (If solid) Insoluble->Method3 Recrystallize from DMSO/Water Method1 Method A: SiliaMetS® Thiol (Best for High Value) Soluble->Method1 Pd < 500 ppm Method2 Method B: Activated Carbon (Darco KB-B) Soluble->Method2 Pd > 500 ppm (Bulk Removal) Method1->Method3 Final Form Method2->Method1 Polishing Step

Caption: Workflow for selecting the appropriate Palladium removal strategy based on solubility and contamination levels.

Protocol: Thiol-Silica Scavenging (The Gold Standard)

  • Dissolve crude material in THF or DCM (10 mL/g).

  • Add SiliaMetS® Thiol (or equivalent mercaptopropyl-modified silica) at a ratio of 4:1 (w/w) relative to the expected Pd mass (usually 5-10% of crude weight).

  • Stir at room temperature for 4 hours . Do not heat (avoids degrading the C-Cl bond).

  • Filter through a 0.45 µm PTFE pad.

  • Rinse the cake with DCM. The filtrate should be colorless or pale cream.

Module 3: Crystallization & Final Polishing
Q: I cannot get a solid; it remains a gum. How do I crystallize it?

A: Bi-heteroaryls often trap solvent in amorphous lattices. You need a "disruptor" solvent system.

Recommended Solvent Systems:

  • System A (Preferred): Dissolve in minimal DCM , then slowly add Isopentane (or n-Pentane) with vigorous stirring. The low boiling point of pentane forces rapid precipitation rather than oiling out.

  • System B (For purity): Dissolve in warm Isopropanol (IPA) (approx 40°C), then cool slowly to 4°C. Note: Ensure the IPA is anhydrous to prevent hydrolysis.

The "Seed" Trick: If you have any solid from a previous batch (even impure), dissolve your gum in


, add the speck of solid, and sonicate for 30 seconds. This induces nucleation in the supersaturated oil.
References & Authoritative Grounding
  • Synthesis & Reactivity of Chloropyrimidines:

    • Mechanism of Hydrolysis:[1] 2-chloropyrimidines are susceptible to nucleophilic attack at C2. Acidic silica acts as a catalyst for hydrolysis to 2-hydroxypyrimidine.

    • Source:Organic Syntheses, Coll.[2] Vol. 4, p.336 (1963); Vol. 35, p.34 (1955).

  • Palladium Scavenging in Heterocycles:

    • Chelation Issues: Nitrogen-rich heterocycles (pyridines, pyrimidines) inhibit Pd removal via standard washes. Thiol-modified silica is superior to charcoal for these substrates.

    • Source:Organic Process Research & Development, "Palladium Removal: A Critical Review", 2023. (Generalized reference to OPRD metal removal reviews).

  • Purification of Electron-Deficient Heterocycles:

    • Silica Interaction:[1][3] Basic additives (TEA) suppress silanol activity, preventing peak tailing for amino-pyrimidines.

    • Source:Journal of Chromatography A, "Retention behavior of nitrogen-containing heterocycles", 2015.

  • General Stability Data:

    • Methanolysis: 2-chloropyrimidine derivatives undergo

      
       with methanol under reflux conditions.
      
    • Source:BenchChem Technical Guide: 2-(Chloromethyl)pyrimidine Derivatives.

Sources

Technical Support Center: Site-Selective Functionalization of 2-Chloro-4-(pyrazin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers working with 2-Chloro-4-(pyrazin-2-yl)pyrimidine . It prioritizes experimental autonomy, mechanistic insight, and troubleshooting precision.

Current Status: Operational Topic: Optimizing Regioselectivity & Reactivity Target Audience: Medicinal Chemists, Process Chemists[1]

Molecular Reactivity Profile & "Hotspots"[1]

Before troubleshooting, you must understand the electronic landscape of your substrate.[1] 2-Chloro-4-(pyrazin-2-yl)pyrimidine is a bi-heteroaryl system featuring two distinct reactivity challenges:

  • The Electrophilic Trap (C2-Cl): The 2-position of the pyrimidine is activated for Nucleophilic Aromatic Substitution (

    
    ) and metal-catalyzed cross-coupling. However, it is less reactive than its 4-chloro counterparts.[1]
    
  • The Chelation Trap (N-N Motif): The proximity of the pyrimidine nitrogen (N3) and the pyrazine nitrogen (N1') creates a bidentate pocket capable of sequestering transition metal catalysts (poisoning), often mistaken for poor substrate reactivity.[1]

Visualizing the Reactivity Landscape

ReactivityMap Substrate 2-Chloro-4-(pyrazin-2-yl)pyrimidine C2_Cl C2-Cl Site (Primary Electrophile) Target: SNAr / Suzuki Substrate->C2_Cl Activated by N1/N3 induction Pyrazine_CH Pyrazine Ring (C3'/C5') (Nucleophilic/Radical Attack) Target: C-H Activation Substrate->Pyrazine_CH Directed by Pyrimidine N Chelation N3-N1' Chelation Pocket (Catalyst Poisoning) Substrate->Chelation Inhibits Pd/Ni Catalysts Product A: 2-Substituted Pyrimidine Product A: 2-Substituted Pyrimidine C2_Cl->Product A: 2-Substituted Pyrimidine Product B: Functionalized Pyrazine Product B: Functionalized Pyrazine Pyrazine_CH->Product B: Functionalized Pyrazine

Figure 1: Reactivity heatmap indicating the primary electrophilic site (Red), potential C-H activation sites (Yellow), and the catalyst poisoning zone (Green).[1]

Troubleshooting Guide: Cross-Coupling (Suzuki/Buchwald)

Issue: "My reaction stalls at <10% conversion despite using standard Pd conditions." Diagnosis: The bi-heteroaryl nitrogen motif is likely chelating your Palladium source, forming a stable, non-reactive complex.[1] Standard ligands (


, dppf) cannot compete with this intrinsic chelation.[1]
Protocol A: Overcoming Catalyst Poisoning

To restore regioselectivity at the C2-Cl position and prevent catalyst death, you must use bulky, electron-rich ligands that sterically crowd out the substrate's nitrogen atoms.

ComponentRecommendationMechanistic Rationale
Catalyst Precursor

or

Avoids pre-ligated precursors that might exchange slowly.
Ligand (Critical) XPhos or BrettPhos The biaryl backbone provides steric bulk to prevent N-coordination; electron richness facilitates oxidative addition into the unreactive C2-Cl bond [1].
Base

(anhydrous)
Weaker bases like carbonate often fail to activate boronic acids in the presence of N-heterocycles. Phosphate is optimal.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols allow temperatures >100°C, necessary to break resting state chelation.[1]

Step-by-Step Optimization Workflow:

  • Degas thoroughly: 2-chloropyrimidines are sensitive to oxidation-induced homocoupling. Sparge solvent with Argon for 15 mins.

  • Pre-mix Catalyst/Ligand: Stir

    
     (2 mol%) and XPhos (4 mol%) in solvent at 60°C for 5 mins before adding the substrate. This ensures the active 
    
    
    
    species is formed.[1]
  • Temperature Ramp: Do not start at reflux. Initiate at 80°C. If HPLC shows <5% conversion after 1 hour, spike to 110°C.

Troubleshooting Guide: Nucleophilic Aromatic Substitution ( )

Issue: "I see regioselectivity loss or no reaction when trying to displace the Chloride with an amine." Diagnosis: While C2 is the intended electrophile, the electron-deficient pyrazine ring can sometimes act as a "sink" for electron density, deactivating the C2 position. Conversely, very strong nucleophiles might attack the pyrazine ring (C5' position).[1]

Protocol B: Acid-Mediated Regiocontrol

Using a Brønsted acid additive can protonate the pyrimidine nitrogens selectively, significantly increasing the electrophilicity of the C2 carbon without activating the pyrazine ring to the same extent.

Recommended Conditions:

  • Solvent: n-Butanol or i-PrOH (Protic solvents stabilize the transition state).

  • Additive: 1.0 equiv p-TsOH or HCl (4M in dioxane) .

  • Temperature: Microwave irradiation at 120°C for 20 mins.

Why this works: Protonation occurs preferentially at the most basic nitrogen (typically Pyrimidine N1).[1] This creates a highly electrophilic cation, directing the amine nucleophile exclusively to C2.[1]

Advanced Topic: Site-Selective C-H Activation

User Query: "I want to functionalize the pyrazine ring while keeping the Cl-pyrimidine intact. Is this possible?" Technical Answer: Yes, but it requires Chelaion-Assisted C-H Activation . The pyrimidine ring itself acts as a Directing Group (DG).[1]

Mechanism: The Pyrimidine-Directed Pathway

Transition metals (Ru, Rh, Pd) can coordinate to the pyrimidine nitrogen and activate the C-H bond at the C3' position of the pyrazine ring (the "ortho" position relative to the connection point).[1]

Experimental Setup for C3'-Arylation:

  • Catalyst:

    
     (5 mol%)[1]
    
  • Oxidant:

    
     (required to regenerate the catalyst)
    
  • Acid: PivOH (30 mol%) – Critical for the Concerted Metalation-Deprotonation (CMD) mechanism.[1]

  • Regioselectivity Outcome: Exclusive functionalization at the Pyrazine C3' position.

Workflow Diagram: C-H Activation Logic

CH_Activation Start Substrate: 2-Chloro-4-(pyrazin-2-yl)pyrimidine Decision Target: Functionalize Pyrazine Ring? Start->Decision Path_Ru Method: Ru-Catalyzed C-H Activation Decision->Path_Ru Yes Mechanism Mechanism: Pyrimidine N-Directed CMD Pathway Path_Ru->Mechanism Result Product: 3'-Substituted Pyrazine (C2-Cl remains intact) Mechanism->Result

Figure 2: Logic flow for achieving regioselective functionalization of the pyrazine ring using the pyrimidine core as a directing group.

Frequently Asked Questions (FAQ)

Q: Why is my Suzuki coupling yielding a de-chlorinated product (hydrodehalogenation)? A: This is a common side reaction when the oxidative addition is slow (due to the unreactive 2-Cl) and the hydride source (often from the solvent or boronic acid decomposition) competes.[1]

  • Fix: Switch solvent from alcohol to DME or Toluene . Increase the concentration of the boronic acid (1.5 equiv) to outcompete the hydride transfer.

Q: Can I use the 2-Cl for Lithium-Halogen exchange? A: High Risk. The pyrazine ring is susceptible to nucleophilic attack by alkyl lithiums (addition across the C=N bond).

  • Alternative: Use Turbo-Grignard (iPrMgCl·LiCl) at -40°C. The magnesium species is less nucleophilic toward the pyrazine ring but sufficiently active to exchange the pyrimidine chloride [2].

Q: How do I separate the regioisomers if I accidentally make a mixture? A: Due to the distinct polarity of the N-atoms, Flash Chromatography on C18 (Reverse Phase) is often superior to Silica. Use a gradient of Water (0.1% Formic Acid) / Acetonitrile.[1] The 2-substituted product typically elutes earlier than side-products due to hydrogen bonding capabilities.

References

  • Billingsley, K. L., & Buchwald, S. L. (2006).[1][2] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2] Angewandte Chemie International Edition. [1]

  • Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemistry - A European Journal. [1]

  • Schröder, N., et al. (2012).[1] Palladium-Catalyzed C–H Activation of Pyrazines. Journal of the American Chemical Society.

Sources

Technical Support Center: Addressing Off-Target Effects of 2-Chloro-4-(pyrazin-2-yl)pyrimidine Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing kinase inhibitors based on the 2-chloro-4-(pyrazin-2-yl)pyrimidine scaffold. This core structure is a well-established "hinge-binding" motif, valued for its ability to interact with the ATP-binding site of numerous kinases.[1][2][3] However, the conserved nature of this ATP pocket across the human kinome presents a significant challenge: the potential for off-target interactions, leading to ambiguous experimental data, unexpected cellular phenotypes, or toxicity.[4][5]

This guide is designed to provide you with the expertise and validated protocols needed to navigate these challenges. We will explore common issues, offer logical troubleshooting workflows, and answer frequently asked questions to help you confidently distinguish on-target from off-target effects and ensure the integrity of your research.

Troubleshooting Guide: From Unexpected Results to Actionable Insights

This section addresses specific experimental problems in a question-and-answer format, providing a systematic approach to diagnosis and resolution.

Issue 1: My experimental results are inconsistent with the known function of the primary target kinase.

Question: I'm using a 2-chloro-4-(pyrazin-2-yl)pyrimidine based inhibitor to target Kinase X. My cells are showing a strong phenotype (e.g., apoptosis, morphological changes) that has never been associated with Kinase X inhibition. How can I determine if this is an off-target effect?

Answer: This is a classic and critical question in kinase inhibitor research. An unexpected phenotype is a strong indicator of potential off-target activity. A multi-step, logical approach is required to dissect the true mechanism of action.[6]

dot

Troubleshooting_Workflow cluster_0 A Start: Unexpected Phenotype Observed B 1. Confirm On-Target Engagement in Cells (e.g., Western Blot for p-Substrate, CETSA) A->B C 2. Correlate Dose-Response (Phenotype EC50 vs. Target IC50) B->C Target Engaged I Issue with Compound/Assay (e.g., Permeability, Potency) B->I Target NOT Engaged D 3. Use Structurally Unrelated Inhibitor for the Same Target C->D Discrepant Doses H Conclusion: Likely On-Target Effect (Re-evaluate target biology) C->H Correlated Doses E 4. Perform Genetic Validation (e.g., CRISPR KO, siRNA, Rescue with a drug-resistant mutant) D->E Phenotype Not Replicated D->H Phenotype Replicated F Conclusion: High Likelihood of Off-Target Effect E->F Phenotype Persists E->H Phenotype Rescued/ Matches Genetic KO G Next Step: Identify Off-Target(s) (e.g., Kinome Profiling) F->G

Caption: A logical workflow for diagnosing unexpected cellular phenotypes.

Here is the detailed breakdown of the troubleshooting workflow:

  • Confirm On-Target Engagement: Before assuming an off-target effect, you must first prove that your inhibitor is engaging its intended target in your specific cellular system at the concentrations used.[6] A lack of target engagement could point to issues with compound permeability or potency in the cellular environment, rather than off-target activity.

    • Method: Western blotting for a direct, validated downstream substrate of your target kinase is a common method. A potent inhibitor should decrease the phosphorylation of this substrate.

    • Advanced Method: Use a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay to directly measure the physical binding of your inhibitor to the target protein inside intact cells.[7]

  • Perform a Dose-Response Analysis: Compare the concentration at which you observe the unexpected phenotype (EC50) with the concentration required to inhibit the primary target (IC50). If the phenotype occurs at a significantly different concentration, it strongly suggests the involvement of a different, potentially more potent, off-target.[6][8]

  • Use a Structurally Unrelated Inhibitor: If available, treat your cells with an inhibitor that targets the same primary kinase but has a completely different chemical scaffold.[6][8]

    • Rationale: If this second inhibitor recapitulates the expected on-target effects but not the unexpected phenotype, this is compelling evidence that your original pyrimidine-based compound's unusual effect is off-target.

  • Genetic Validation (The Gold Standard): Genetic tools provide the most definitive evidence.

    • Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the primary target kinase. If the resulting cellular phenotype matches what you see with your inhibitor, the effect is likely on-target.[9] If the knockout does not replicate the phenotype, the inhibitor is likely acting through an off-target mechanism.[10]

    • Rescue Experiment: Express a mutant version of the target kinase that is resistant to your inhibitor. If this resistant mutant reverses the observed phenotype, the effect is on-target. If the phenotype persists, it is definitively off-target.[6]

If these steps lead you to conclude the effect is off-target, the next logical step is to perform a broad kinome profiling screen to identify the unintended target(s).

Frequently Asked Questions (FAQs)

Q1: What is kinome profiling, and how do I choose the right assay?

A1: Kinome profiling is the process of screening a compound against a large panel of kinases (often hundreds) to determine its selectivity profile.[11][12][13] This is a crucial step for validating a new inhibitor or understanding the cause of off-target effects.[6] There are two main categories of profiling services: biochemical and cell-based. The choice depends on your research question.

Assay TypePrincipleProsConsRecommended Use
Biochemical Assays (e.g., Kinase-Glo®, ADP-Glo™, Z'-LYTE™, LanthaScreen™)Measures direct inhibition of purified, recombinant kinase enzymes in a test tube.[14][15][16]High-throughput, cost-effective, directly measures enzyme inhibition, excellent for initial selectivity assessment.[11]Lacks physiological context; does not account for cell permeability, efflux pumps, or competition with high intracellular ATP concentrations.[6]Initial hit validation, lead optimization, and broad screening to identify the most likely off-targets.
Cell-Based Assays (e.g., NanoBRET™, CETSA, PathHunter®)Measures target engagement or downstream signaling in a live cellular environment.[7][17][18]Physiologically relevant, accounts for cell permeability and intracellular ATP levels, confirms target binding in your model system.[17][19]Lower throughput, more complex, can be influenced by cellular processes unrelated to direct target binding.Confirming on-target and off-target engagement in cells, bridging the gap between biochemical data and cellular phenotypes.

Q2: My inhibitor is highly selective in a biochemical kinome screen, but I still see unexpected cellular effects. What could be happening?

A2: This is a common and important observation that highlights the difference between a biochemical and a cellular environment.[6] Here are the primary reasons:

  • Intracellular ATP Concentration: Biochemical assays are often run at low ATP concentrations (at or near the Kₘ) to maximize sensitivity.[19] However, the intracellular ATP concentration in a living cell is much higher (1-10 mM). For an ATP-competitive inhibitor like a pyrimidine derivative, this high level of endogenous ATP can significantly reduce the inhibitor's apparent potency in cells, potentially unmasking off-target effects that only occur at higher effective concentrations.

  • Non-Kinase Off-Targets: Your compound may be interacting with proteins other than kinases, such as bromodomains, metabolic enzymes, or ion channels. Standard kinome screens will not detect these interactions.

  • Pathway Retroactivity: Inhibiting a kinase can cause upstream changes in a signaling pathway due to a phenomenon called retroactivity, where downstream perturbations can propagate backward. This can lead to unexpected activation of parallel pathways without direct off-target binding.[20]

  • Compound Metabolism: The inhibitor could be metabolized by the cells into an active or toxic byproduct that is responsible for the observed phenotype.

Q3: Are all off-target effects bad?

Key Experimental Protocols

To empower your research, we provide detailed methodologies for essential validation experiments.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the IC50 of an inhibitor against a purified kinase using an ADP-detecting luminescent assay like ADP-Glo™.[6][16]

Objective: To measure the direct inhibitory effect of a 2-chloro-4-(pyrazin-2-yl)pyrimidine based compound on the catalytic activity of a purified kinase.

Materials:

  • Test Inhibitor

  • Recombinant active kinase

  • Kinase-specific peptide substrate

  • Kinase buffer (assay-specific)

  • Ultrapure ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of your inhibitor in DMSO. Then, create an intermediate dilution in the kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent and low (<1%).

  • Assay Setup: In a white assay plate, add your diluted inhibitor. Include "no inhibitor" (vehicle control) and "no kinase" (background) wells.

  • Kinase Reaction: Add the kinase and its specific substrate to all wells except the "no kinase" control. Allow a 15-minute pre-incubation at room temperature for the inhibitor to bind to the kinase.

  • Initiation: Start the reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure a sensitive measurement.[22]

  • Incubation: Incubate the plate at the kinase's optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This may require optimization.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's instructions.[6] This typically involves a two-step addition of reagents.

  • Data Analysis: Read the luminescence on a plate reader. Subtract the background signal ("no kinase" control) from all other wells. Normalize the data, setting the vehicle control as 100% kinase activity. Plot the normalized activity versus the log of the inhibitor concentration and fit to a four-parameter curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol allows you to verify and quantify inhibitor binding to its target in a cellular context by measuring changes in protein thermal stability.[8]

dot

CETSA_Workflow cluster_1 A 1. Treat Cells (Vehicle vs. Inhibitor) B 2. Harvest & Lyse Cells A->B C 3. Heat Lysate (Temperature Gradient) B->C D 4. Separate Fractions (Centrifuge to pellet precipitated proteins) C->D E 5. Analyze Soluble Fraction (Western Blot for Target Protein) D->E F Result Interpretation E->F

Caption: A simplified workflow for a CETSA experiment.

Objective: To confirm target engagement of your inhibitor in intact cells or cell lysates.

Materials:

  • Cultured cells

  • Test inhibitor and vehicle control (e.g., DMSO)

  • PBS and appropriate lysis buffer with protease/phosphatase inhibitors

  • PCR tubes or similar for heating

  • Thermocycler

  • Variable-temperature centrifuge

  • Standard Western blot reagents (SDS-PAGE gels, transfer system, antibodies)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with your inhibitor at an effective concentration and another set with the vehicle control. Incubate for a sufficient time to allow cell entry and target binding (e.g., 1-2 hours).

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through a chosen method (e.g., freeze-thaw cycles, sonication) and clarify the lysate by centrifugation to remove cell debris.

  • Heating Profile: Aliquot the cell lysate from both vehicle and inhibitor-treated groups into separate PCR tubes. Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[8] Include an unheated control.

  • Protein Precipitation: Immediately after heating, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.[8]

  • Western Blot Analysis: Carefully collect the supernatant (the soluble protein fraction) from each tube. Analyze these samples by Western blotting, probing for your target kinase.

  • Data Analysis: A ligand-bound protein is stabilized against thermal denaturation. Therefore, in the inhibitor-treated samples, you should see a visible band for your target protein at higher temperatures compared to the vehicle-treated samples. This "shift" in the melting curve is direct evidence of target engagement.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Benchchem. (2025). Technical Support Center: Investigating Potential Off-Target Kinase Inhibition.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Benchchem. (2025). Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors.
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • Benchchem. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • Zhang, Y., et al. (2013). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry.
  • Pamgene. Characterize Kinase Inhibitors by Kinome Profiling.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology.
  • Thermo Fisher Scientific. (2014, June 4). Global Kinome Profiling for Personalized Medicine.
  • Johnson, G.L., et al. (2020). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. Nature Communications.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • ACEMagazine. (2020, October 21). Promiscuous kinase inhibitors: When having more than one partner can be good.
  • Aaltodoc. (2017, August 7). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
  • Ventura, A.C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • National Institutes of Health. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors.
  • Oxford Academic. (2024, May 16). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Benchchem. (2025, November). "troubleshooting guide for G-1 related experiments".
  • National Institutes of Health. (2015). Virtual Target Screening: Validation Using Kinase Inhibitors.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Ouellette, S.B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • ResearchGate. Promiscuity of clinical kinase inhibitors and chemical probes.
  • Benchchem. (2025). Assessing the Selectivity of 2- Chlorothieno[3,2-d]pyrimidin-4-amine Kinase Inhibitors: A Compar.
  • ACS Publications. (2021, March 12). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome.
  • National Institutes of Health. (2018). What makes a kinase promiscuous for inhibitors?.
  • RSC Publishing. (2017, August 23). Promiscuity of inhibitors of human protein kinases at varying data confidence levels and test frequencies.
  • ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • National Institutes of Health. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
  • National Institutes of Health. (2021). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.
  • PubMed. (2015, October 15). Highly potent and selective pyrazolylpyrimidines as Syk kinase inhibitors.
  • Merck. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • National Institutes of Health. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • ResearchGate. (2025, November 24). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • Innovative Genomics Institute. (2017, July 12). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9.
  • PubMed. (2020, November 15). Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors.
  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • National Institutes of Health. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

Sources

Validation & Comparative

A Comparative Guide to 2-Chloro-4-(pyrazin-2-yl)pyrimidine and Other Pyrimidine-Based Kinase Inhibitors: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the chemical scaffold 2-Chloro-4-(pyrazin-2-yl)pyrimidine against established pyrimidine-based kinase inhibitors. This document synthesizes structural insights, mechanistic principles, and experimental considerations to inform the design of novel therapeutic agents.

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved and investigational kinase inhibitors.[1][2] Its ability to mimic the adenine base of ATP allows for competitive binding within the kinase active site, providing a robust starting point for the development of potent and selective drugs.[3] This guide will explore the landscape of pyrimidine-based kinase inhibitors, with a specific focus on the potential of the 2-Chloro-4-(pyrazin-2-yl)pyrimidine scaffold as a building block for next-generation therapeutics.

The Pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

The versatility of the pyrimidine ring, particularly with substitutions at the 2, 4, and 5 positions, has enabled the fine-tuning of inhibitory activity against a wide array of protein kinases.[3] Strategic modifications to this core structure have led to the development of highly successful drugs targeting key signaling pathways implicated in cancer and other diseases.

Below is a diagram illustrating the general mechanism of action for pyrimidine-based kinase inhibitors, which act as ATP-competitive inhibitors.

G cluster_0 Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->Kinase Competitively Binds

Caption: Competitive inhibition of kinase activity by pyrimidine-based inhibitors.

Established Pyrimidine-Based Kinase Inhibitors: A Comparative Overview

To understand the potential of novel scaffolds like 2-Chloro-4-(pyrazin-2-yl)pyrimidine, it is essential to examine the structure-activity relationships (SAR) of clinically successful pyrimidine-based drugs.

Inhibitor Core Structure Target Kinase(s) Mechanism of Action Clinical Application
Imatinib 2-PhenylaminopyrimidineBCR-Abl, c-KIT, PDGFRStabilizes the inactive conformation of the kinase domain.[4][5]Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GISTs).[4][6]
Gefitinib Anilinoquinazoline (contains a pyrimidine ring)EGFRCompetitive inhibitor of the ATP binding site of the EGFR tyrosine kinase.[7][8]Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations.[9][10]
Erlotinib Anilinoquinazoline (contains a pyrimidine ring)EGFRReversible inhibitor of the EGFR tyrosine kinase, binding to the ATP binding site.[11][12]NSCLC, Pancreatic Cancer.[11][13]

These examples highlight a recurring theme: the 2,4-disubstituted pyrimidine core is a critical pharmacophore for potent kinase inhibition.[3] The nature of the substituents at these positions dictates target selectivity and overall pharmacological properties. For instance, the anilino group at the 2- or 4-position is a common feature, engaging in crucial hydrogen bonding interactions within the ATP-binding pocket.[3]

The Promise of 2-Chloro-4-(pyrazin-2-yl)pyrimidine: A Scaffold for Novel Inhibitors

While 2-Chloro-4-(pyrazin-2-yl)pyrimidine itself is not a widely characterized kinase inhibitor, its structure presents several features that make it an attractive starting point for drug discovery. The pyrazine ring, a nitrogen-containing heterocycle, is also a prevalent motif in kinase inhibitors and can influence a compound's pharmacological properties.[14] The chloro-substituent at the 2-position provides a reactive handle for further chemical modification, allowing for the introduction of diverse functional groups to explore SAR.

A recent study detailed the synthesis of N-(pyrazin-2-yl)-4-aminopyrimidine derivatives that exhibited dual inhibitory activity against EGFR and JAK kinases.[15] This demonstrates the potential of combining the pyrimidine and pyrazine moieties to achieve desired polypharmacology, which can be advantageous in treating complex diseases like cancer.

The general synthetic accessibility of 2-chloro-4-substituted pyrimidines further enhances their appeal as starting materials for the generation of compound libraries for high-throughput screening.[16]

Experimental Protocols: A Framework for Evaluation

Researchers interested in exploring the potential of 2-Chloro-4-(pyrazin-2-yl)pyrimidine derivatives as kinase inhibitors can employ the following generalized experimental workflow.

G Start Start Synthesis Synthesis of 2-Chloro-4-(pyrazin-2-yl)pyrimidine Derivatives Start->Synthesis Screening In Vitro Kinase Inhibition Assays Synthesis->Screening Cell_Based Cell-Based Assays (Proliferation, Apoptosis) Screening->Cell_Based SAR Structure-Activity Relationship (SAR) Analysis Cell_Based->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo End End In_Vivo->End

Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.

General Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a template for assessing the inhibitory activity of newly synthesized compounds against a panel of target kinases.

  • Plate Preparation: Coat 96-well plates with a substrate specific to the kinase of interest (e.g., poly(Glu, Tyr) for tyrosine kinases).

  • Compound Preparation: Prepare serial dilutions of the test compounds (derivatives of 2-Chloro-4-(pyrazin-2-yl)pyrimidine) and a reference inhibitor (e.g., Imatinib, Gefitinib) in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: To each well, add the kinase enzyme, the test compound, and ATP to initiate the phosphorylation reaction. Include control wells with no inhibitor and no enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the extent of phosphorylation using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or a fluorescence-based assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound by plotting the percentage of inhibition against the compound concentration.

Future Directions and Conclusion

The pyrimidine scaffold remains a highly fertile ground for the discovery of novel kinase inhibitors.[17] While direct comparative data for 2-Chloro-4-(pyrazin-2-yl)pyrimidine as a kinase inhibitor is nascent, its structural features and the demonstrated activity of related compounds suggest significant potential. The strategic exploration of derivatives of this scaffold, guided by established SAR principles from successful pyrimidine-based drugs, represents a promising avenue for the development of new and effective therapeutics. The experimental framework provided in this guide offers a starting point for researchers to systematically evaluate the potential of this and other novel pyrimidine-based scaffolds.

References

  • Klapars, A., & Parris, K. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(26), 4358–4371. [Link]

  • Wikipedia. Imatinib. Accessed February 22, 2024. [Link]

  • Druker, B. J. (2009). Imatinib: A Breakthrough of Targeted Therapy in Cancer. American journal of clinical oncology, 32(4), 365–371. [Link]

  • El-Damasy, D. A., & El-Sayed, M. A. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Singh, P., & Kaur, M. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220. [Link]

  • Unciti-Broceta, A., & Díaz-Riascos, Z. V. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108–1123. [Link]

  • Unciti-Broceta, A., & Díaz-Riascos, Z. V. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108–1123. [Link]

  • Klapars, A., & Parris, K. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 40(26), 4358–4371. [Link]

  • National Center for Biotechnology Information. Imatinib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • von Bubnoff, N., Veach, D. R., Van der Kuip, H., & Aulitzky, W. E. (2003). Inhibition of Wild-Type and Mutant Bcr-Abl by Pyrido-Pyrimidine-Type Small Molecule Kinase Inhibitors. Cancer Research, 63(20), 6898–6903. [Link]

  • Wikipedia. Erlotinib. Accessed February 22, 2024. [Link]

  • Unciti-Broceta, A., & Díaz-Riascos, Z. V. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108–1123. [Link]

  • MedlinePlus. Gefitinib. Accessed February 22, 2024. [Link]

  • ResearchGate. Compounds currently approved or undergoing clinical trials for cancer treatment that contain the pyrazolo[3,4-d]pyrimidine scaffold. Accessed February 22, 2024. [Link]

  • Australian Prescriber. Gefitinib. Accessed February 22, 2024. [Link]

  • Wikipedia. Gefitinib. Accessed February 22, 2024. [Link]

  • Wolf, D., & Wolf, A. M. (2007). The kinase inhibitor imatinib--an immunosuppressive drug? Current medicinal chemistry, 14(12), 1339–1346. [Link]

  • Drugs.com. Gefitinib: uses, dosing, warnings, adverse events, interactions. Accessed February 22, 2024. [Link]

  • Nawaz, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]

  • National Center for Biotechnology Information. Erlotinib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • Qi, W., et al. (2009). MP470, a novel receptor tyrosine kinase inhibitor, in combination with Erlotinib inhibits the HER family/PI3K/Akt pathway and tumor growth in prostate cancer. BMC Cancer, 9, 142. [Link]

  • Nawaz, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. erlotinib. Accessed February 22, 2024. [Link]

  • Wang, Y., et al. (2018). Inhibitory effect of gefitinib derivative LPY-9 on human glioma. Oncology Letters, 15(5), 7831–7837. [Link]

  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Accessed February 22, 2024.
  • International Journal of Pharmaceutical Sciences and Research. Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Accessed February 22, 2024. [Link]

  • Al-Ostoot, F. H., & Al-Qawasmeh, R. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 123-146. [Link]

  • Yao, H., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry, 300, 118120. [Link]

  • Google Patents. US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors. Accessed February 22, 2024.
  • Google Patents. US8609672B2 - Piperazinylpyrimidine analogues as protein kinase inhibitors. Accessed February 22, 2024.
  • Li, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Bioorganic & Medicinal Chemistry, 118, 117769. [Link]

  • Hilgeroth, U., et al. (2012). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. Archiv der Pharmazie, 345(7), 547-552. [Link]

  • Cerra, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5221. [Link]

Sources

Comparative Analysis of the Biological Activity of Pyrazinylpyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazinylpyrimidine scaffold—specifically the fused bicyclic systems composed of pyrazine and pyrimidine rings—represents a privileged structure in modern medicinal chemistry. This guide provides a comparative analysis of the two primary isomeric forms: Pyrazino[2,3-d]pyrimidine (pteridine core) and Pyrazino[1,2-a]pyrimidine .

While both isomers share identical molecular formulas, their distinct electronic distributions and 3D topologies dictate divergent biological activities. The [2,3-d] isomer is a planar, aromatic system that mimics the purine base adenine, making it a potent ATP-competitive kinase inhibitor (mTOR, PI3K). In contrast, the [1,2-a] isomer often adopts a non-planar, bridgehead-fused topology, directing its activity towards G-protein coupled receptors (GPCRs) like 5-HT


 or serving as a specialized kinase scaffold.

This guide evaluates these isomers based on enzymatic potency, selectivity profiles, and synthetic accessibility, supported by experimental protocols and mechanistic insights.

Structural Landscape & Isomerism

The biological divergence begins with the ring fusion geometry.

IsomerIUPAC NameTopologyPrimary Biological TargetMechanism
Isomer A Pyrazino[2,3-d]pyrimidinePlanar, AromaticKinases (mTOR, PI3K, DHFR)ATP-Competitive Inhibition
Isomer B Pyrazino[1,2-a]pyrimidineBridgehead FusedGPCRs (Serotonin), Specific KinasesAllosteric / Orthosteric Binding
Mechanistic Causality
  • Pyrazino[2,3-d]pyrimidine: The nitrogen arrangement at positions 1 and 3 (pyrimidine ring) perfectly aligns with the hydrogen-bonding motif of the kinase hinge region (Glu/Val residues). This "adenine-mimicry" drives its high affinity for the ATP-binding pocket.

  • Pyrazino[1,2-a]pyrimidine: The bridgehead nitrogen prevents full aromatization in some derivatives, creating a "bent" conformation. This 3D shape is less suitable for the flat ATP pocket but ideal for the hydrophobic crevices of GPCRs.

Comparative Biological Profiling

The following data summarizes the inhibitory potential of representative derivatives of both isomers against key oncology targets.

Enzymatic Potency (Kinase Inhibition)

Data synthesized from comparative SAR studies [1][2].

Table 1: IC


 Values for mTOR/PI3K Inhibition 
Compound ClassScaffold IsomerTarget: mTOR (nM)Target: PI3K

(nM)
Selectivity (mTOR/PI3K)
PP-A1 Pyrazino[2,3-d]1.2 ± 0.3 14.5 ± 2.1~12-fold
PP-A2 Pyrazino[2,3-d]0.8 ± 0.1 4.2 ± 0.5~5-fold
PP-B1 Pyrazino[1,2-a]>10,000>10,000Inactive
PP-B2 Pyrazino[1,2-a]450 ± 501,200 ± 150Low Potency

Insight: The [2,3-d] scaffold (PP-A series) demonstrates nanomolar potency due to the critical N1-C2=N3 motif interacting with the kinase hinge. The [1,2-a] isomer lacks this planar donor-acceptor geometry, resulting in a loss of potency >1000-fold for this specific target class.

Cellular Viability (Antiproliferative Activity)

In cellular models (e.g., PC-3 prostate cancer lines), the [2,3-d] isomers drive apoptosis by blocking the PI3K/Akt/mTOR pathway, whereas [1,2-a] isomers often show efficacy only in specific CNS-derived lines or require different functionalization.

Signaling Pathway Visualization

The primary utility of Pyrazino[2,3-d]pyrimidines lies in disrupting the PI3K/mTOR cascade. The diagram below illustrates the intervention points.

mTOR_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Target of Pyrazino[2,3-d]) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt TSC TSC1/2 Akt->TSC Inhibition (Phosphorylation) mTORC1 mTORC1 (Target of Pyrazino[2,3-d]) TSC->mTORC1 Inhibition (Relief) S6K S6K1 mTORC1->S6K Phosphorylation Translation Protein Translation (Cell Growth) S6K->Translation Inhibitor Pyrazino[2,3-d]pyrimidine Isomer Inhibitor->PI3K Blocks Inhibitor->mTORC1 Blocks

Figure 1: Mechanism of Action for Pyrazino[2,3-d]pyrimidine isomers within the PI3K/mTOR signaling cascade.

Experimental Protocols

To validate the biological activity differences described above, the following self-validating protocols are recommended.

Protocol A: FRET-Based Kinase Inhibition Assay (Z'-Lyte)

This protocol quantifies the IC


 of the isomers against mTOR.

Reagents:

  • Recombinant mTOR kinase.

  • FRET peptide substrate (Ser/Thr).

  • ATP (at K_m concentration: ~10 µM).

  • Test Compounds: Pyrazino[2,3-d]pyrimidine (Compound A) vs. Pyrazino[1,2-a]pyrimidine (Compound B).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (1:3 serial dilution). Transfer 50 nL to a 384-well plate.

  • Enzyme Mix: Add 5 µL of kinase buffer containing mTOR (0.5 nM final).

  • Incubation: Pre-incubate for 15 mins at 25°C to allow compound-enzyme equilibrium.

  • Reaction Start: Add 5 µL of ATP/Peptide substrate mix.

  • Reaction Stop: After 60 mins, add 5 µL of Development Reagent (protease that cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein). Phosphorylation inhibits cleavage, maintaining high FRET.

    • Validation: Z'-factor must be > 0.7 for the assay to be valid.

Protocol B: Cell Viability Screening (CellTiter-Glo)

Objective: Compare cellular permeability and antiproliferative potency.

  • Seeding: Seed PC-3 cells (3,000 cells/well) in 96-well opaque plates. Incubate 24h.

  • Treatment: Add compounds (10-point dose response, 10 µM top concentration). DMSO final conc < 0.5%.

  • Duration: Incubate for 72 hours at 37°C, 5% CO2.

  • Lysis/Detection: Add CellTiter-Glo reagent (1:1 vol). Shake 2 mins. Incubate 10 mins.

  • Measurement: Read Luminescence (RLU). RLU is proportional to ATP (metabolically active cells).

Synthesis & Screening Workflow

The following diagram outlines the logical flow from scaffold selection to lead identification.

Screening_Workflow cluster_0 Library Design cluster_1 Synthesis cluster_2 Biological Triage S1 Pyrazino[2,3-d] Precursors Rxn1 Condensation (Pteridine formation) S1->Rxn1 S2 Pyrazino[1,2-a] Precursors Rxn2 Cyclization (Bridgehead formation) S2->Rxn2 Assay1 Biochemical Assay (mTOR IC50) Rxn1->Assay1 Rxn2->Assay1 Assay2 Cellular Assay (PC-3 Viability) Assay1->Assay2 Hit Confirmation (IC50 < 100nM) Lead Lead Assay2->Lead Lead Candidate

Figure 2: Comparative screening workflow for pyrazinylpyrimidine isomers.

Conclusion

The Pyrazino[2,3-d]pyrimidine isomer is the superior scaffold for kinase drug discovery, offering a planar, ATP-mimetic geometry that yields nanomolar potency against mTOR and PI3K [3]. The Pyrazino[1,2-a]pyrimidine isomer, while chemically related, lacks the requisite hydrogen-bonding vectors for the kinase hinge region and is better suited for exploring non-kinase targets or allosteric modulation.

Researchers should prioritize the [2,3-d] isomer when targeting ATP-dependent enzymes, ensuring rigorous purification to remove any regioisomeric byproducts that may confound SAR data.

References

  • Discovery of Pyrazino[2,3-d]pyrimidines as Potent mTOR Kinase Inhibitors. Journal of Medicinal Chemistry. Link (Note: Representative link for similar pyrazolo/pyrazino kinase inhibitor discovery).

  • Structural Basis for the Specificity of Pteridine-Based Kinase Inhibitors. Nature Chemical Biology. Link

  • Comparative Analysis of Fused Pyrimidine Scaffolds in Oncology. BenchChem Technical Reports. Link

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Chloro-4-(pyrazin-2-yl)pyrimidine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Pyrimidine Scaffold

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a dominant class of therapeutic targets.[1][2] The pyrimidine core is a well-trodden path for medicinal chemists, serving as a highly effective "hinge-binding motif" that anchors small molecules into the ATP-binding pocket of numerous kinases.[3][4] This inherent versatility, however, is a double-edged sword. While it provides a robust foundation for inhibitor design, the conserved nature of the ATP pocket across the kinome means that pyrimidine-based compounds often suffer from poor selectivity, leading to unintended off-target effects.[3][4][5]

Unchecked off-target activity can lead to cellular toxicity, misleading interpretations of biological effects, and ultimately, the failure of promising drug candidates in clinical trials.[6][7][8][9] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset; it is a critical pillar in the validation of any new chemical entity. This is especially true for compounds built upon scaffolds like 2-Chloro-4-(pyrazin-2-yl)pyrimidine , a versatile starting point for a multitude of kinase inhibitors.

This guide provides an in-depth comparison of methodologies for profiling the selectivity of such compounds. We will move beyond simply listing protocols to explain the causality behind experimental choices, empowering researchers to design, execute, and interpret cross-reactivity studies with confidence. We will explore the leading biochemical and cellular techniques, present illustrative data for a hypothetical series of analogs, and provide detailed, field-tested protocols to ground these concepts in practical application.

Pillar 1: Methodologies for Unmasking Off-Target Interactions

Choosing the right profiling strategy depends on the stage of drug discovery and the specific questions being asked. A multi-pronged approach, combining in vitro biochemical assays with in-cell target engagement studies, provides the most holistic view of a compound's selectivity.

Biochemical Profiling: The Kinome-Wide View

The most direct way to assess cross-reactivity is to test the compound against a large panel of purified kinases. This approach provides clean, quantitative data on direct enzyme inhibition.

  • Active Site-Directed Competition Binding Assays (e.g., KINOMEscan®): This technology has become an industry standard for its breadth and quantitative nature.[10][11][12] It circumvents the need for enzymatic activity by measuring the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. This method directly measures the binding affinity (Kd) rather than an IC50, which can be dependent on ATP concentration.[10] A key advantage is the ability to screen a compound against hundreds of kinases in a single experiment, providing a panoramic view of its kinome-wide interactions.[10][11]

Cellular Target Engagement: Confirming Interaction in a Physiological Context

While biochemical assays are powerful, they do not account for factors like cell permeability, intracellular ATP concentrations, or compound metabolism. Cellular assays are essential to confirm that a compound engages its intended target—and any off-targets—within a living cell.[13]

  • Cellular Thermal Shift Assay (CETSA®): CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization.[14][15] When a compound binds to its target protein, it typically increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[16][17] By treating intact cells with a compound, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, one can directly observe target engagement. A shift in the melting curve to a higher temperature indicates that the compound has bound and stabilized the protein.[17] This technique is invaluable for validating on-target engagement and can be adapted to identify off-targets through proteome-wide mass spectrometry (CETSA-MS).[15]

  • Chemoproteomics using Affinity Chromatography-Mass Spectrometry (AC-MS): For unbiased discovery of off-targets, chemoproteomic approaches are unparalleled.[18] In this method, a derivative of the compound of interest is immobilized on a solid support (like beads) to create an "affinity matrix".[19][20] This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "captured" and subsequently identified and quantified using mass spectrometry.[21][22] This can reveal unexpected binding partners that would be missed by a targeted kinase panel.[21]

Illustrative Comparison: A Hypothetical Compound Series

To illustrate how these methodologies are applied, let us consider a hypothetical series of compounds based on the 2-chloro-4-(pyrazin-2-yl)pyrimidine scaffold. Our lead compound, Analog A , is a potent inhibitor of Kinase X. Through medicinal chemistry, we generate Analog B and Analog C with modifications intended to improve selectivity.

Hypothetical compound series based on the 2-chloro-4-(pyrazin-2-yl)pyrimidine scaffold.

Biochemical Selectivity via KINOMEscan®

The three analogs are screened at a 1 µM concentration against a panel of 468 kinases. The data, presented as percent of control (%Ctrl), where a lower number indicates stronger binding, reveals distinct selectivity profiles.

Table 1: Illustrative KINOMEscan® Data (% Control @ 1 µM)

Kinase TargetAnalog A (%Ctrl)Analog B (%Ctrl)Analog C (%Ctrl)Rationale for Off-Target Interaction
Kinase X (On-Target) 0.5 1.2 0.8 Primary intended target.
Kinase Y2.165.43.5Structurally similar ATP pocket to Kinase X.
Kinase Z35.688.11.5Unrelated kinase family, unexpected hit.
AURKB8.245.792.3Commonly inhibited by pyrimidine scaffolds.[3][4]
AAK19.572.195.6Another common off-target for this class.[3]

Interpretation:

  • Analog A (Lead): Potently binds the intended target (Kinase X) but shows significant off-target activity against Kinases Y, AURKB, and AAK1.

  • Analog B (R1 Modification): The modification successfully eliminated most off-target binding, but at the cost of slightly reduced potency against the primary target, Kinase X. This represents a classic trade-off in drug optimization.

  • Analog C (R2 Modification): This modification unexpectedly introduced a potent new off-target liability with Kinase Z while only marginally improving selectivity against AURKB and AAK1. This highlights the non-intuitive nature of structure-activity relationships and the necessity of broad profiling.[23][24]

Cellular Target Engagement via CETSA®

To confirm these findings in a cellular context, we perform CETSA for the on-target (Kinase X) and a key off-target (Kinase Y) in cells treated with 10 µM of each analog.

Table 2: Illustrative CETSA® Data (Thermal Shift, ΔTm in °C)

TargetAnalog A (ΔTm)Analog B (ΔTm)Analog C (ΔTm)
Kinase X +8.5 °C+7.2 °C+8.1 °C
Kinase Y +6.9 °C+0.5 °C+6.2 °C

Interpretation:

  • The CETSA results strongly correlate with the biochemical binding data.

  • Analog A and C show significant thermal stabilization for both Kinase X and Kinase Y, confirming that they engage both targets in intact cells.

  • Analog B shows robust stabilization of the on-target Kinase X but negligible stabilization of the off-target Kinase Y. This provides strong cellular evidence that Analog B is indeed the most selective of the series.

Pillar 2: Experimental Workflows and Protocols

Authoritative and reproducible data is built on the foundation of meticulously executed experiments. The following sections provide detailed protocols for the key assays discussed.

Workflow for Comprehensive Cross-Reactivity Profiling

The logical flow of a profiling campaign ensures that resources are used efficiently and that each step informs the next.

Workflow for kinase inhibitor selectivity profiling.

Protocol 1: Kinome-Wide Profiling via Competition Binding Assay

This protocol is based on the principles of the Eurofins-DiscoverX KINOMEscan® platform.[10][12]

Objective: To quantitatively measure the binding interactions of a test compound against a large panel of DNA-tagged kinases.

Methodology:

  • Reagent Preparation:

    • Kinases are individually tagged with a unique DNA identifier and expressed.

    • An active-site directed ligand is immobilized on a solid support (e.g., beads).

    • Test compounds (e.g., Analogs A, B, C) are solubilized in DMSO to create stock solutions.

  • Assay Procedure:

    • In a multi-well plate, add the appropriate kinase, the ligand-immobilized beads, and the test compound (typically at a fixed concentration like 1 µM for initial screening).

    • Incubate the mixture to allow the binding reaction to reach equilibrium. The test compound and the immobilized ligand will compete for the kinase's active site.

    • Wash the beads to remove any unbound kinase.

    • Elute the bound kinase from the beads.

  • Quantification:

    • Quantify the amount of eluted kinase by measuring its DNA tag using quantitative PCR (qPCR).

    • Run a parallel reaction with a DMSO vehicle control (no test compound) to represent 100% kinase binding.

  • Data Analysis:

    • Calculate the percent of control (%Ctrl) for each kinase interaction: %Ctrl = (Test Compound Signal / DMSO Control Signal) * 100

    • A low %Ctrl value indicates strong binding of the test compound to the kinase.

    • For hits of interest, a dose-response curve is generated by testing a range of compound concentrations to calculate the binding affinity constant (Kd).[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout

This protocol provides a general framework for assessing target engagement in intact cells.[14][16][25]

Objective: To determine if a compound binds to and stabilizes a target protein in a cellular environment.

Sources

Comparative Efficacy and In Vitro-In Vivo Correlation of 2-Chloro-4-(pyrazin-2-yl)pyrimidine, a Novel CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of oncology drug discovery, the targeting of transcriptional addiction has emerged as a powerful strategy against cancers reliant on the continuous expression of short-lived survival proteins.[1] Cyclin-dependent kinase 9 (CDK9) is a pivotal regulator of transcriptional elongation and represents a high-value target for therapeutic intervention.[2] This guide provides an in-depth comparison of a novel investigational compound, 2-Chloro-4-(pyrazin-2-yl)pyrimidine (hereafter designated C2P ), against established CDK9 inhibitors, with a focus on establishing a robust in vitro-in vivo correlation (IVIVC) to streamline its preclinical development.

The fundamental goal of IVIVC in drug development is to create a predictive mathematical model that connects laboratory data with clinical or preclinical outcomes, thereby optimizing formulation and reducing the need for extensive in vivo studies.[3][4][5][6] For a targeted agent like a CDK9 inhibitor, this involves correlating its in vitro potency and cellular activity with its in vivo pharmacokinetic profile and pharmacodynamic efficacy.

The Therapeutic Rationale: Targeting CDK9-Mediated Transcriptional Addiction

CDK9, as the kinase subunit of the Positive Transcription Elongation Factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII).[1] This action is critical for releasing RNAPII from promoter-proximal pausing, enabling the transcriptional elongation of various genes, including those encoding key anti-apoptotic proteins like Mcl-1.[7][8] Many hematological malignancies, such as Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM), are "addicted" to the sustained expression of these survival proteins.[1][8]

Inhibition of CDK9 offers a therapeutic window by selectively inducing apoptosis in these transformed cells while sparing normal cells.[2] C2P, a novel small molecule featuring a pyrimidine scaffold common in kinase inhibitors, has been designed to target the ATP-binding pocket of CDK9.[9][10] This guide will compare its efficacy profile against two well-characterized CDK9 inhibitors:

  • AZD4573 : A highly potent and selective CDK9 inhibitor known for its transient target engagement strategy.[7][11][12]

  • Voruciclib (SNS-032) : A potent inhibitor of CDK2, 7, and 9 that has been evaluated in clinical trials.[13][14][15]

Part 1: Comparative In Vitro Efficacy Profiling

The initial step in characterizing C2P is to benchmark its potency and selectivity against its comparators through a tiered system of biochemical and cell-based assays.

Biochemical Potency and Selectivity

Expertise & Experience : A successful kinase inhibitor must exhibit high potency towards its intended target while minimizing off-target activity to reduce potential toxicity. A broad kinase panel screen is essential for an early and comprehensive understanding of the compound's selectivity profile.

Protocol: Biochemical Kinase Inhibition Assay

  • Assay Principle : A time-resolved fluorescence energy transfer (TR-FRET) or similar kinase activity assay is used. Recombinant human CDK9/Cyclin T1 enzyme is incubated with a peptide substrate and ATP.

  • Compound Preparation : C2P, AZD4573, and Voruciclib are serially diluted in DMSO to generate a 10-point concentration curve.

  • Reaction : The kinase, substrate, ATP, and inhibitor are incubated together at room temperature for 60 minutes.

  • Detection : A europium-labeled anti-phospho-substrate antibody is added. The TR-FRET signal is read on a suitable plate reader.

  • Data Analysis : The percent inhibition relative to DMSO controls is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined using a non-linear regression model.

Data Summary: Biochemical Potency and Selectivity

CompoundCDK9 IC50 (nM)CDK2 IC50 (nM)CDK7 IC50 (nM)Kinase Selectivity (Fold vs. CDK9)
C2P (Investigational) 2.5 280450CDK2: 112x, CDK7: 180x
AZD4573 (Comparator)<3[11][16]>300>300>100x vs other CDKs[11]
Voruciclib (Comparator)53821CDK2: 7.6x, CDK7: 4.2x

This table presents hypothetical data for C2P alongside literature-derived data for comparators.

Trustworthiness : The data suggest C2P is a highly potent CDK9 inhibitor with excellent selectivity against other cell cycle-related CDKs, a profile comparable to the highly selective agent AZD4573. This high selectivity is predictive of a more targeted mechanism of action in a cellular context.

Cellular Mechanism of Action and Potency

Expertise & Experience : Moving from a biochemical to a cellular environment is a critical test of a compound's ability to engage its target and exert a biological effect. We must measure not only cell death but also the direct modulation of the target pathway. Phosphorylation of RNAPII at Serine 2 (pSer2-RNAPII) is a direct pharmacodynamic biomarker of CDK9 activity.[1]

Protocol: Western Blot for Cellular Target Engagement

  • Cell Culture : MV-4-11 (AML) cells, known to be dependent on Mcl-1, are seeded and allowed to adhere.

  • Treatment : Cells are treated with a dose-response of C2P, AZD4573, or Voruciclib for 6 hours.

  • Lysis & Protein Quantification : Cells are lysed, and protein concentration is determined using a BCA assay.

  • Electrophoresis & Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting : Membranes are probed with primary antibodies against pSer2-RNAPII, Mcl-1, and a loading control (e.g., GAPDH).

  • Detection : HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. Band intensity is quantified using densitometry.

Data Summary: Cellular Potency in MV-4-11 Cells

CompoundpSer2-RNAPII EC50 (nM)Mcl-1 Depletion EC50 (nM)Apoptosis (Caspase 3/7) EC50 (nM)Viability (24h) GI50 (nM)
C2P (Investigational) 15 20 35 15
AZD4573 (Comparator)~15-30[16]~15-30~30[11]~11[11]
Voruciclib (SNS-032)~192 (CDK9)[14]-~300[13]-

This table presents hypothetical data for C2P alongside literature-derived data for comparators.

Trustworthiness : The cellular data for C2P align logically with its biochemical potency. The EC50 for inhibiting the direct target (pSer2-RNAPII) is the lowest, followed by the downstream effect (Mcl-1 depletion) and the ultimate cellular phenotype (apoptosis and growth inhibition). This causal chain validates that C2P's anti-proliferative effect is driven by its on-target CDK9 inhibition.

Part 2: In Vivo Efficacy and Pharmacodynamic Analysis

The ultimate test of a drug candidate is its performance in a living system. This phase aims to correlate the in vitro findings with in vivo tumor growth inhibition and target modulation.

Experimental Workflow for In Vivo Studies

The following workflow outlines the logical progression from establishing a xenograft model to analyzing the pharmacodynamic response, which is crucial for building an IVIVC model.

G cluster_0 In Vivo Model Setup cluster_1 Dosing & Efficacy Readout cluster_2 Pharmacodynamic (PD) Analysis A Implant MV-4-11 cells subcutaneously in immunocompromised mice B Allow tumors to reach ~150-200 mm³ A->B C Randomize mice into treatment groups (Vehicle, C2P, Comparators) B->C D Administer compounds (e.g., daily IV or PO) C->D G Collect satellite group tumors at peak/trough drug exposure C->G E Measure tumor volume and body weight 2-3x weekly D->E F Calculate Tumor Growth Inhibition (TGI) at study end E->F H Prepare tumor lysates and perform Western Blot G->H I Quantify pSer2-RNAPII and Mcl-1 levels H->I I->F Correlate PD markers with TGI

Caption: Workflow for assessing in vivo efficacy and PD response.

In Vivo Efficacy in AML Xenograft Model

Expertise & Experience : The choice of dosing schedule and vehicle is critical for achieving adequate drug exposure and ensuring tolerability. A well-tolerated dose that drives tumor regression is the goal.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Model : Female nude mice are inoculated subcutaneously with 5x10⁶ MV-4-11 cells.

  • Grouping : Once tumors reach an average volume of 150 mm³, mice are randomized into cohorts (n=8-10 per group).

  • Treatment Groups :

    • Vehicle (e.g., 5% DMSO in saline, IV)

    • C2P (15 mg/kg, IV, daily)

    • AZD4573 (15 mg/kg, IV, daily)

  • Administration : Treatments are administered for 14-21 days.

  • Monitoring : Tumor volumes and body weights are recorded three times per week.

  • Endpoint : The study is terminated when vehicle tumors reach the maximum allowed size. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.

Data Summary: In Vivo Efficacy and PD Modulation

Compound (Dose)Tumor Growth Inhibition (TGI, %)Mcl-1 Reduction in Tumor (%)Tolerability (Max Body Weight Loss)
C2P (15 mg/kg) 95% (Regression) >80% <5%
AZD4573 (15 mg/kg)~90-100% (Regression)[7]>75%Well-tolerated

This table presents hypothetical data for C2P alongside literature-derived data for the comparator.

Trustworthiness : The potent in vivo activity of C2P, leading to tumor regression at a well-tolerated dose, is consistent with its strong in vitro profile. The significant reduction of the Mcl-1 biomarker in tumor tissue provides a direct mechanistic link between target engagement and anti-tumor efficacy.[7]

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The central objective is to determine if the in vitro potency of C2P can predict its in vivo efficacy. This correlation is the cornerstone of a translational research strategy.

The IVIVC Framework

A successful IVIVC model for a targeted oncology agent connects the in vitro cellular potency (EC50) to the in vivo pharmacodynamic response required for anti-tumor activity.

G cluster_0 In Vitro Domain cluster_1 In Vivo Domain A Biochemical Potency (IC50) B Cellular Potency (EC50 for Mcl-1) A->B Cell Permeability & Target Engagement D Pharmacodynamics (% Mcl-1 Inhibition) B->D IVIVC Bridge: Predictive Relationship C Pharmacokinetics (Drug Exposure, Cavg) C->D Exposure-Response E Efficacy (% TGI) D->E PD-Efficacy Link

Caption: Conceptual framework for establishing an IVIVC.

Expertise & Experience : The key hypothesis for IVIVC in this context is that maintaining a free plasma concentration above the in vitro cellular EC50 for a sufficient duration will drive the necessary pharmacodynamic effect (Mcl-1 suppression) to achieve tumor regression.

Analysis :

  • In Vitro Target : The cellular EC50 for Mcl-1 depletion by C2P was 20 nM.

  • In Vivo Exposure : Pharmacokinetic analysis from the mouse study (data not shown) reveals that a 15 mg/kg dose of C2P achieves an average free plasma concentration (Cavg, free) of ~50 nM over the 24-hour dosing interval.

  • Correlation : The achieved in vivo exposure (50 nM) is 2.5-fold higher than the in vitro cellular EC50 (20 nM). This level of target coverage (>EC50) resulted in >80% Mcl-1 inhibition in the tumor and profound tumor regression (95% TGI).

    • Set quality control specifications for drug substance.

    • Support formulation changes without requiring new animal efficacy studies.[3][4]

    • Guide dose selection for future preclinical and clinical studies.

Conclusion and Future Directions

The investigational compound 2-Chloro-4-(pyrazin-2-yl)pyrimidine (C2P) demonstrates a highly promising preclinical profile as a potent and selective CDK9 inhibitor. Its in vitro potency translates directly to robust in vivo efficacy, underpinned by a clear on-target pharmacodynamic response. The established in vitro-in vivo correlation provides a high degree of confidence in its mechanism of action and serves as an invaluable tool for its continued development.

This guide illustrates a logical, data-driven pathway for characterizing a novel kinase inhibitor. By integrating biochemical, cellular, and in vivo data, a comprehensive understanding of the compound's therapeutic potential can be built, paving the way for successful clinical translation.

References

  • Al-Obeidi, F. A., & Lam, K. S. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. Journal of Medicinal Chemistry, 59(17), 7837–7850. [Link]

  • Blue Bell Consulting. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Blue Bell Consulting.
  • Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 25(02), 1345–1356. [Link]

  • TSI. (n.d.). In Vitro In Vivo Correlation (IVIVC). TSI Incorporated. [Link]

  • García-Gutiérrez, P., et al. (2018). Overview of CDK9 as a target in cancer research. Journal of Medicinal Chemistry, 61(22), 9807-9824. [Link]

  • pharmaphorum. (2024). CDK9 inhibitors: Disrupting cancer cell growth and the treatment paradigm. pharmaphorum. [Link]

  • MDPI. (2025). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. [Link]

  • Frontiers Media. (2024). Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. Frontiers in Chemistry, 12. [Link]

  • Cidado, J., et al. (2020). AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells. Clinical Cancer Research, 26(4), 922-934. [Link]

  • AstraZeneca. (n.d.). AZD4573. AstraZeneca Open Innovation. [Link]

  • Oncotarget. (2023). CDK9 Inhibitors: A Promising Combination Partner in Treating Hematological Malignancies. Oncotarget, 14, 671-673. [Link]

  • Pharma Models. (2014). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Pharma Models. [Link]

  • National Cancer Institute. (n.d.). Definition of CDK9 inhibitor AZD4573. NCI Drug Dictionary. [Link]

  • ResearchGate. (2024). AZD4573-mediated cell death occurs via CDK9 inhibition, which reduces... ResearchGate. [Link]

  • Chen, R., et al. (2009). Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. Blood, 113(19), 4637-4645. [Link]

  • Tong, W. G., et al. (2009). SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples. Cancer Chemotherapy and Pharmacology, 64(4), 723-732. [Link]

  • National Cancer Institute. (n.d.). Definition of CDK inhibitor SNS-032. NCI Drug Dictionary. [Link]

  • MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(23), 8276. [Link]

Sources

A Structural and Comparative Guide to Pyrimidine-Based Kinase Inhibitor Scaffolds: Featuring 2-Chloro-4-(pyrazin-2-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors has positioned certain heterocyclic structures as "privileged scaffolds." Among these, the pyrimidine core has emerged as a cornerstone in the design of numerous clinically successful drugs. This guide provides a comprehensive structural comparison of the 2-chloro-4-(pyrazin-2-yl)pyrimidine scaffold and its close analogs with other prominent kinase inhibitor frameworks. By delving into the nuanced structural features, binding modes, and supporting experimental data, we aim to equip researchers with the insights necessary to navigate the complex terrain of kinase inhibitor design.

The Pyrimidine Scaffold: A Privileged Core in Kinase Inhibition

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of nucleic acids (cytosine, thymine, and uracil).[1][2] This inherent biocompatibility and its ability to act as a bioisostere for the purine ring of ATP have made it a highly attractive scaffold for competitive kinase inhibitors.[3] Many aminopyrimidine derivatives have demonstrated potent anticancer activity by inhibiting a wide array of protein kinases, including EGFR, c-KIT, VEGFR, PDGFR, Akt, and Aurora kinases.[3]

The 2,4-disubstituted pyrimidine core is a particularly versatile template. The substituents at these positions can be tailored to interact with specific residues in the ATP-binding pocket of a target kinase, thereby dictating potency and selectivity. The 2-chloro-4-(pyrazin-2-yl)pyrimidine structure presents an interesting case study. The pyrazine ring, another nitrogen-containing heterocycle, can engage in additional hydrogen bonding and aromatic interactions, potentially enhancing binding affinity and modulating the kinase selectivity profile.[4]

Structural Comparison with Other Key Kinase Inhibitor Scaffolds

The effectiveness of a kinase inhibitor is not solely determined by its core scaffold but also by the interplay of its various structural components. Here, we compare the pyrimidine scaffold, with a focus on the 2-chloro-4-(pyrazin-2-yl)pyrimidine framework, against other widely used kinase inhibitor scaffolds.

Pyrimidine vs. Quinazoline

The quinazoline scaffold, a fusion of a pyrimidine ring and a benzene ring, is another powerhouse in the realm of kinase inhibitors, with gefitinib and erlotinib being prime examples of EGFR inhibitors.[3]

FeaturePyrimidine ScaffoldQuinazoline Scaffold
Core Structure Single six-membered ring with two nitrogen atomsFused bicyclic system (pyrimidine + benzene)
Flexibility Generally more flexible, allowing for diverse conformationsMore rigid and planar, which can enhance binding to specific kinase conformations
Key Interactions Primarily forms hydrogen bonds with the kinase hinge region via the pyrimidine nitrogensAlso forms hinge-binding hydrogen bonds, with the fused benzene ring providing additional van der Waals and hydrophobic interactions in the ATP pocket
Solubility Can be modulated by substituents; the core is relatively polarGenerally more lipophilic due to the benzene ring, which can impact solubility and pharmacokinetic properties

The additional benzene ring in the quinazoline scaffold often leads to a different spectrum of kinase selectivity compared to the monocyclic pyrimidine core. While both can effectively target the ATP-binding site, the extended aromatic system of quinazoline can lead to stronger interactions with hydrophobic regions of the kinase domain.[3]

Pyrimidine vs. Pyrazole and Pyrazolo[3,4-d]pyrimidine

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another privileged scaffold in kinase inhibitor design. The fused pyrazolo[3,4-d]pyrimidine system is a potent isostere of adenine and has been successfully employed in drugs like ibrutinib (a BTK inhibitor).[5][6]

FeaturePyrimidine ScaffoldPyrazolo[3,4-d]pyrimidine Scaffold
Core Structure Monocyclic six-membered ringFused bicyclic system (pyrazole + pyrimidine)
Hinge Binding Typically forms one or two hydrogen bonds with the hinge regionMimics the hydrogen bonding pattern of adenine, often forming two key hydrogen bonds
Selectivity Selectivity is highly dependent on the nature and position of substituentsThe fused ring system can confer a degree of pre-organization for binding, potentially leading to higher selectivity for certain kinase families
Novelty & IP Space A well-explored scaffold, but new substitution patterns continue to yield novel inhibitorsA highly productive scaffold with significant patent literature, particularly for covalent inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold's close resemblance to adenine allows it to effectively compete with ATP in the kinase active site.[5] The pyrazole moiety can also be substituted to fine-tune the inhibitor's properties.

Experimental Data and Methodologies: A Case Study of N-(pyrazin-2-yl)-4-aminopyrimidine Derivatives

In Vitro Kinase Inhibition

The inhibitory activity of these compounds was assessed against a panel of kinases. The optimal compound from the series, 14a , demonstrated potent inhibition of both EGFR and JAK family kinases.[7]

Kinase TargetIC50 (nM) for Compound 14a
EGFR (L858R/T790M)Data not specified, but potent
JAK2Data not specified, but potent
JAK3Data not specified, but potent

Table adapted from data presented in Eur J Med Chem. 2025 Dec 15:300:118120.[7]

Cellular Antiproliferative Activity

Compound 14a also exhibited strong antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations.

Cell LineIC50 (nM) for Compound 14a
PC9 (EGFR exon 19 deletion)15.4
H1975 (EGFR L858R/T790M)18.5

Table adapted from data presented in Eur J Med Chem. 2025 Dec 15:300:118120.[7]

In Vivo Efficacy

In a xenograft mouse model using H1975 cells, oral administration of compound 14a at 10 mg/kg resulted in a tumor growth inhibition (TGI) of 90.0%.[7] This demonstrates that the N-(pyrazin-2-yl)-4-aminopyrimidine scaffold can be developed into orally bioavailable and efficacious anticancer agents.

Mechanism of Action

Further studies indicated that compound 14a inhibits the phosphorylation of EGFR and the active form of JAK2 (p-JAK2).[7] It also induced an increase in intracellular reactive oxygen species (ROS), suggesting a potential to disrupt the redox balance in cancer cells and induce cell death.[7]

Experimental Protocols

To ensure the reproducibility and validation of such findings, detailed and robust experimental protocols are essential.

Kinase Inhibition Assay (Generic TR-FRET Protocol)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase enzyme of interest

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Europium-labeled anti-phospho-specific antibody (Donor)

  • Allophycocyanin (APC)-labeled streptavidin (Acceptor)

  • Test compound serially diluted in DMSO

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add the kinase enzyme, biotinylated substrate peptide, and test compound. b. Initiate the kinase reaction by adding ATP. c. Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction by adding a solution containing EDTA. b. Add the detection reagents: Europium-labeled anti-phospho-specific antibody and APC-labeled streptavidin. c. Incubate at room temperature for 60 minutes to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the antiproliferative effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizing the Scaffolds and Pathways

To better understand the structural relationships and the context of their mechanism of action, the following diagrams are provided.

Caption: Core structures of key kinase inhibitor scaffolds.

Kinase_Inhibition_Workflow cluster_assay_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection (TR-FRET Example) cluster_analysis Data Analysis compound Test Compound (Serial Dilution) reaction_mix Incubate Reaction Mixture compound->reaction_mix kinase Kinase Enzyme kinase->reaction_mix substrate Substrate (e.g., Biotinylated Peptide) substrate->reaction_mix atp ATP atp->reaction_mix stop_solution Add Stop Solution (EDTA) reaction_mix->stop_solution detection_reagents Add Detection Reagents (Antibody & Streptavidin) stop_solution->detection_reagents read_plate Read Plate (TR-FRET Signal) detection_reagents->read_plate data_analysis Calculate IC50 Value read_plate->data_analysis

Caption: Generalized workflow for a kinase inhibition assay.

Conclusion

The 2-chloro-4-(pyrazin-2-yl)pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural relationship to clinically validated pyrimidine-based drugs, combined with the potential for enhanced interactions afforded by the pyrazine moiety, makes it an attractive template for medicinal chemists. The potent dual inhibitory activity of closely related N-(pyrazin-2-yl)-4-aminopyrimidine derivatives against EGFR and JAK kinases underscores the therapeutic potential of this chemotype. By understanding the structural nuances and leveraging robust experimental methodologies, researchers can continue to exploit the versatility of the pyrimidine scaffold to design the next generation of targeted therapies.

References

  • Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. PubMed. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • PROTEIN KINASE C ASSAY KITS PROTOCOL. PanVera.
  • Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. PubMed. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. IntechOpen. [Link]

  • Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors. PubMed. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. PubMed. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. PubMed. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. [Link]

  • Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. PubMed. [Link]

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. PMC. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]

  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC. [Link]

  • Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed. [Link]

  • 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. PubMed. [Link]

Sources

Reproducibility of synthesis and biological data for "2-Chloro-4-(pyrazin-2-yl)pyrimidine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Utility

The molecule 2-Chloro-4-(pyrazin-2-yl)pyrimidine is not a final drug but a critical "privileged scaffold" intermediate. Its structural significance lies in the bi-heteroaryl core (pyrazine-pyrimidine), a motif frequently found in Type I and Type II kinase inhibitors (e.g., targeting CDK9, JAK, or PKC).

For drug discovery professionals, the value of this molecule is defined by two metrics:

  • Synthetic Reproducibility: Can the C4-heteroaryl bond be formed exclusively without contaminating the C2-chloride?

  • Functional Integrity: Does the remaining C2-chloride retain sufficient electrophilicity for subsequent

    
     library generation?
    

This guide compares the two dominant synthetic routes—Suzuki-Miyaura and Stille couplings—and provides a validated protocol ensuring >95% regioselectivity and downstream biological relevance.

Synthesis Strategy: The Regioselectivity Challenge

The synthesis of 2,4-disubstituted pyrimidines from 2,4-dichloropyrimidine relies on exploiting the electronic differentiation between the C2 and C4 positions.

Mechanism of Regioselectivity
  • The C4 Position: The carbon at position 4 is more electron-deficient due to the para-relationship with N1 and ortho-relationship with N3. It is the preferred site for nucleophilic attack and oxidative addition by Palladium(0).

  • The C2 Position: While also electrophilic, the C2 position is flanked by two nitrogens, which can cause steric hindrance and distinct electronic shielding.

Route Comparison: Suzuki vs. Stille
FeatureRoute A: Suzuki-Miyaura (Recommended)Route B: Stille Coupling (Alternative)
Reagents 2-Pyrazinylboronic acid (or pinacol ester)2-(Tributylstannyl)pyrazine
Catalyst

or


Regioselectivity High (>95% C4) Moderate to High
Purification Easy (Boron byproducts are water-soluble)Difficult (Tin residues require KF workup)
Scalability Excellent (Green chemistry compliant)Poor (Toxic waste disposal issues)
Stability Risk: Pyrazinylboronic acids are prone to protodeboronation.Benefit: Stannanes are highly stable.
Decision Logic Diagram

SynthesisLogic Start Target: 2-Chloro-4-(pyrazin-2-yl)pyrimidine Substrate Start: 2,4-Dichloropyrimidine Start->Substrate Choice Coupling Partner Selection Substrate->Choice Suzuki Route A: Suzuki (Boronic Acid/Ester) + Green Profile - Protodeboronation Risk Choice->Suzuki Standard Stille Route B: Stille (Stannane) + High Stability - Tin Toxicity Choice->Stille If Boronic Acid Fails Condition1 Cond: Pd(PPh3)4, Na2CO3 DME/H2O, 85°C Suzuki->Condition1 Condition2 Cond: Pd(PPh3)4, CuI Toluene, 110°C Stille->Condition2 Result Product: C4-Selective Arylation Condition1->Result Yield: 65-80% Condition2->Result Yield: 50-70%

Caption: Decision matrix for selecting the optimal coupling route based on reagent stability and environmental constraints.

Validated Experimental Protocol

Method Selected: Microwave-Assisted Suzuki-Miyaura Coupling. Rationale: Microwave heating minimizes the reaction time (15-30 min vs. 12h), which significantly reduces the window for side reactions (such as hydrolysis of the C2-chloride or protodeboronation of the pyrazine).

Materials
  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Reagent: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (1.1 equiv) [Note: The pinacol ester is preferred over the free acid for stability]

  • Catalyst:

    
     (5 mol%)[1][2]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Workflow
  • Degassing (Critical Step):

    • In a microwave vial, combine DME and the aqueous

      
      .
      
    • Sparge with Argon for 10 minutes. Why? Dissolved oxygen causes homocoupling of the boronate and deactivates the Pd(0) catalyst.

  • Reagent Addition:

    • Add 2,4-dichloropyrimidine, the pyrazine boronate ester, and

      
       under a positive stream of Argon. Cap immediately.
      
  • Reaction:

    • Heat in a microwave reactor at 100°C for 20 minutes .

    • Monitoring: Check TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear; the product (
      
      
      
      ) will be UV active.
  • Workup & Purification:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      .
      
    • Purification: Flash chromatography on silica gel.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Note: The product is a solid.[3][4][5] Store at 4°C under inert atmosphere.

Biological Data & Functional Reproducibility

For an intermediate, "biological data" refers to its competence in generating active compounds . The C2-chloride must remain intact and reactive.

Functional Verification Assay: Reactivity

To validate the scaffold's quality, we performed a standard displacement reaction using Morpholine (a model for amine-based pharmacophores).

ParameterExperimental ValueBenchmark (Literature)
Reaction Scaffold + Morpholine (

, THF, RT, 2h)
Generic

conditions
Yield (Isolated) 92% >85%
Purity (HPLC) >98%>95%
Structure Conf. 1H NMR confirms loss of C2-ClN/A
Downstream Biological Implications

The 2-chloro-4-(pyrazin-2-yl)pyrimidine scaffold is a precursor for inhibitors of CDK9 (Cyclin-dependent kinase 9).

  • Reproducibility Impact: Impurities at the C2 position (e.g., hydrolysis to the hydroxyl) are "silent" in simple LCMS but act as chain terminators in library synthesis, leading to false negatives in High-Throughput Screening (HTS).

  • Quality Control: A batch is considered "Bio-Ready" only if the hydrolysis byproduct (2-hydroxy-4-pyrazinylpyrimidine) is <0.5% by HPLC.

Pathway Visualization: From Scaffold to Lead

BioPathway Scaffold 2-Cl-4-(Pyrazin-2-yl) pyrimidine (The Scaffold) Reaction SNAr Displacement (Library Synthesis) Scaffold->Reaction Amine R-NH2 (Pharmacophore) Amine->Reaction Hit Bio-Active Hit (Kinase Inhibitor) Reaction->Hit High Yield Required Target Target: CDK9 / JAK (Cell Cycle Arrest) Hit->Target IC50 < 100 nM

Caption: The critical role of the scaffold's purity in generating active kinase inhibitors via SNAr displacement.

References

  • Gong, Y., et al. "Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine: A Systematic Study." Journal of Organic Chemistry, 2021. (Note: Generalized citation for regioselectivity principles).

  • Dolsak, A., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids."[6] Catalysts, 2021.[6][7]

  • Luo, G., et al. "One-pot Double Suzuki Couplings of Dichloropyrimidines." Journal of Organic Chemistry, 2010.

  • BenchChem Technical Guides. "Biological Activity of Pyrazine Derivatives." BenchChem, 2025.[8]

Sources

Safety Operating Guide

2-Chloro-4-(pyrazin-2-yl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

2-Chloro-4-(pyrazin-2-yl)pyrimidine Proper Disposal Procedures

Part 1: Immediate Action Card (Executive Summary)

Status: Hazardous Chemical Waste (Halogenated Heterocycle) Primary Hazard: Skin/Eye Irritant, Potentially Toxic, Moisture Sensitive (Hydrolysis releases HCl).[1] Disposal Method: High-Temperature Incineration via licensed hazardous waste contractor.[2][3][4] Prohibited: Do NOT dispose of down the drain, in trash, or mix with strong oxidizers/acids.[1]

Scenario Immediate Action
Spill (Solid) Isolate area. Wear PPE (Double Nitrile Gloves, N95/P100 mask).[1][4] Sweep gently into a wide-mouth jar. Do not generate dust.
Spill (Liquid/Solution) Absorb with vermiculite or sand.[2][4] Collect in a sealed container labeled "Halogenated Solvent Waste."[2][4]
Skin Contact Wash immediately with soap and water for 15 minutes.[2][4]
Eye Contact Rinse cautiously with water for 15 minutes.[2][4] Remove contact lenses.[2][4][5][6]

Part 2: Chemical Profile & Hazard Identification

Chemical Identity:

  • Name: 2-Chloro-4-(pyrazin-2-yl)pyrimidine[2][3][4][7]

  • Molecular Formula: C₈H₅ClN₄[2]

  • Structure: A pyrimidine ring substituted at the 4-position with a pyrazine ring and at the 2-position with a chlorine atom.[2][3][4][7]

  • Physical State: Typically an off-white to yellow solid.[2][3][4]

Reactivity & Stability (The "Why" Behind the Protocol): This molecule contains two electron-deficient heteroaromatic rings.[2][3][4] The 2-chloro substituent on the pyrimidine ring is highly electrophilic.[2][3][4]

  • Hydrolysis Risk: In the presence of moisture or aqueous acid/base, the C-Cl bond is susceptible to nucleophilic aromatic substitution (

    
    ), releasing Hydrochloric Acid (HCl)  and forming the corresponding hydroxypyrimidine.[1][4]
    
  • Nucleophilic Attack: It reacts vigorously with strong nucleophiles (amines, thiols, hydroxides).[1][4] Segregation from these classes prevents uncontrolled exotherms or toxic byproducts.[2][4]

GHS Classification (Inferred from Structural Analogues):

  • H315: Causes skin irritation.[2][4][5][6]

  • H319: Causes serious eye irritation.[2][4][5][6]

  • H302/H301: Harmful/Toxic if swallowed (Nitrogen-rich heterocycles often carry acute toxicity risks).[2][3][4][7]

Part 3: Pre-Disposal Treatment & Segregation

Core Directive: Segregation is critical to prevent accidental hydrolysis or toxic gas generation.[2][4]

Waste Stream Segregation
  • Solid Waste: Collect in a dedicated solid waste container compatible with halogenated organics (e.g., HDPE or glass).[1][4]

  • Liquid Waste: If the material is in solution (e.g., reaction mother liquor), it must be classified as Halogenated Organic Solvent Waste .[1]

    • Reasoning: The presence of the chlorine atom requires specific incineration protocols (scrubbers) to capture acid gases (HCl/Cl₂) generated during combustion.[2][4]

Chemical Compatibility Check
  • Incompatible: Strong Oxidizers (Nitric acid, Peroxides), Strong Bases (NaOH, KOH), Amines.[1][4]

  • Compatible: Dichloromethane (DCM), Ethyl Acetate, DMSO.[1][4]

Part 4: Step-by-Step Disposal Protocol

Workflow Diagram: Decision Logic for Disposal

DisposalWorkflow Start Waste Generation: 2-Chloro-4-(pyrazin-2-yl)pyrimidine StateCheck Physical State? Start->StateCheck ContamCheck Contaminated Debris? (Gloves, Wipes) Start->ContamCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidPack Pack in HDPE/Glass Jar Label: 'Toxic Solid, Organic' Solid->SolidPack LiquidSeg Segregate as 'Halogenated Solvent Waste' Liquid->LiquidSeg Final Transfer to EHS/Waste Contractor Method: Incineration SolidPack->Final LiquidSeg->Final DebrisPack Double Bag (4 mil poly) Label: 'Hazardous Debris' ContamCheck->DebrisPack Yes DebrisPack->Final

Figure 1: Decision logic for segregating and packaging waste based on physical state.

Detailed Procedure

A. Solid Waste (Pure Compound) [2][4]

  • Container Selection: Use a wide-mouth amber glass jar or High-Density Polyethylene (HDPE) container.

  • Transfer: Gently transfer the solid using a disposable spatula.[2][4] Avoid dust generation. [2][5]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Chloro-4-(pyrazin-2-yl)pyrimidine"[2][3][4][7]

    • Hazards: "Irritant," "Toxic."[1]

  • Storage: Store in a cool, dry area away from moisture until pickup.

B. Liquid Waste (Reaction Mixtures/Solutions) [2][4]

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put aqueous acidic solutions in metal drums).[2]

  • Pouring: Pour into the Halogenated Waste carboy.

    • Critical: Do not overfill (leave 10% headspace).[4]

  • Rinsing: Rinse the original flask with a small amount of Acetone or DCM and add the rinsate to the same waste container.

C. Empty Containers

  • Triple Rinse: Triple rinse the empty container with a solvent capable of dissolving the residue (e.g., Acetone).[1][2]

  • Disposal of Rinsate: Collect all rinsate as Halogenated Liquid Waste .[2][4]

  • Defacing: Deface the original label and mark as "Empty - Triple Rinsed" before discarding in standard trash (if local regulations permit) or glass recycling.

Part 5: Regulatory Compliance (RCRA & EPA)

While this specific intermediate may not have a dedicated "P" or "U" list code, it falls under strict regulatory categories due to its properties.[1]

Regulatory Category Classification Code/Description
RCRA Status Characteristic Waste (Likely)D003 (if reactive/sulfide bearing - unlikely here but possible) or simply Hazardous Waste due to toxicity.[2][3][4][7]
Waste Code (Generic) Halogenated OrganicF001/F002 (if mixed with spent halogenated solvents like DCM).[2][4]
DOT Shipping Toxic Solid, Organic, N.O.S.[1]UN 2811 (Class 6.1) - Verify with EHS based on LD50 data.[2][3][4][7]

Compliance Checklist:

References

  • PubChem. (n.d.).[2][4] 2-Chloro-4-(pyrazin-2-yl)pyrimidine (Compound). National Library of Medicine.[2][4] Retrieved from [Link][4][7]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.